Profadol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCGIZACAMIMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945925 | |
| Record name | 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505-31-3, 2324-94-9, 2611-33-8 | |
| Record name | Profadol hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Profadol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002324949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Profadol hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROFADOL HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C5M4X2O14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROFADOL HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15L4CN40EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROFADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IRC5I428 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Profadol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding Profadol (also known by its developmental code CI-572) is limited in readily accessible scientific literature. This guide synthesizes the available information and provides a general framework for its mechanism of action based on its classification as an opioid analgesic.
Introduction
Profadol is an opioid analgesic developed by Parke-Davis in the 1960s.[1] It is structurally distinct from morphine and other phenanthrene-derived opioids. Pharmacologically, it is characterized as a mixed agonist-antagonist at the μ-opioid receptor (MOR).[1] This dual activity profile suggests a complex mechanism of action, conferring both analgesic properties and a potential ceiling effect on respiratory depression, a common adverse effect of full opioid agonists.
Core Mechanism of Action: μ-Opioid Receptor Modulation
The primary mechanism of action of Profadol is its interaction with the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[1][2] As a mixed agonist-antagonist, Profadol can both activate and block the receptor, depending on the physiological context and the presence of other opioids.
-
Agonist Activity: The agonist effects of Profadol are responsible for its analgesic properties. When it binds to and activates the MOR, it initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[3] The analgesic potency of Profadol is reported to be comparable to that of pethidine (meperidine).[1]
-
Antagonist Activity: Profadol also exhibits antagonistic effects at the μ-opioid receptor.[1] This means it can compete with and block the binding of other opioids, including endogenous endorphins and exogenous full agonists like morphine. The antagonistic effect of Profadol is approximately 1/50th that of nalorphine.[1] This property may limit the maximal efficacy and abuse potential of the drug.
Enantiomers
The pharmacological activity of many opioids is stereospecific. However, specific information detailing the distinct pharmacological actions of the individual enantiomers of Profadol is not available in the reviewed literature.
Downstream Signaling Pathways
As a μ-opioid receptor modulator, Profadol is presumed to trigger the canonical G-protein signaling pathway upon receptor activation. This pathway is fundamental to the analgesic effects of opioids.
-
G-Protein Coupling: Upon agonist binding, the μ-opioid receptor undergoes a conformational change, facilitating its coupling to inhibitory G-proteins (Gαi/o).[4]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Modulation of Ion Channels: The Gβγ subunit complex can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[5]
Collectively, these actions decrease the excitability of neurons involved in pain pathways, resulting in analgesia.
Signaling Pathway of Profadol at the μ-Opioid Receptor
Caption: Generalized signaling pathway for Profadol's agonist activity at the μ-opioid receptor.
Quantitative Pharmacological Data
| Parameter | Description | Source |
| Receptor Target | μ-Opioid Receptor | [1] |
| Activity | Mixed Agonist-Antagonist | [1] |
| Analgesic Potency | Comparable to Pethidine | [1] |
| Antagonist Potency | 1/50th of Nalorphine | [1] |
Experimental Protocols
Specific experimental protocols used for the initial characterization of Profadol are not detailed in the available literature. However, a standard approach to characterizing a novel opioid compound would involve the following methodologies.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled drug (like Profadol) for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the μ-opioid receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]-DAMGO) and varying concentrations of the unlabeled test compound (Profadol).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]
[35S]GTPγS Functional Assay
This functional assay measures the extent of G-protein activation following receptor agonism.
-
Membrane Preparation: Similar to the binding assay, membranes expressing the μ-opioid receptor are used.
-
Incubation: Membranes are incubated with varying concentrations of the test compound (Profadol) in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
G-Protein Activation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Immunoprecipitation and Scintillation Counting: The activated G-proteins with bound [35S]GTPγS are captured, and the radioactivity is quantified.
-
Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the compound, which indicate its potency and efficacy as an agonist.
Experimental Workflow for Opioid Compound Characterization
Caption: A typical experimental workflow for characterizing the in vitro and in vivo activity of a novel opioid compound.
Conclusion
Profadol Hydrochloride is a mixed agonist-antagonist opioid that exerts its effects primarily through the μ-opioid receptor. Its mechanism involves the activation of inhibitory G-protein signaling pathways, leading to analgesia. The antagonistic component of its activity may provide a safety advantage by limiting the maximal opioid effect. A more detailed quantitative understanding of its interaction with the μ-opioid receptor and the distinct roles of its enantiomers would require further investigation using modern pharmacological techniques.
References
- 1. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Fentanyl - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Synthesis and Impurity Profiling of Profadol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Profadol hydrochloride, a potent opioid analgesic, is chemically known as 3-(m-hydroxyphenyl)-N-n-propylpiperidine hydrochloride. The synthesis of this active pharmaceutical ingredient (API) is a multi-step process that requires careful control to ensure high purity and yield. This technical guide provides a comprehensive overview of a common synthetic pathway for this compound, detailing the experimental protocols for each key step. Furthermore, it delves into the potential process-related impurities and degradation products that may arise during synthesis and storage. This document also outlines analytical methodologies for impurity profiling and includes visualizations of the synthesis pathway and experimental workflows to aid in understanding.
Introduction
Profadol is a centrally acting analgesic with mixed agonist-antagonist properties at opioid receptors. Its synthesis involves the construction of a 3-arylpiperidine scaffold followed by functional group manipulations. The purity of the final API is of paramount importance for its safety and efficacy. Understanding the synthesis pathway and potential impurities is crucial for process optimization, quality control, and regulatory compliance.
Synthesis Pathway of this compound
A common and well-documented synthetic route to this compound proceeds through the following key steps, starting from 3-bromoanisole:
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Grignard Reaction: Formation of a Grignard reagent from 3-bromoanisole, which then reacts with a suitable pyridine derivative to form 3-(3-methoxyphenyl)pyridine.
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Catalytic Hydrogenation: Reduction of the 3-(3-methoxyphenyl)pyridine to 3-(3-methoxyphenyl)piperidine.
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N-Alkylation: Introduction of the n-propyl group onto the piperidine nitrogen.
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Demethylation: Cleavage of the methyl ether to yield the free phenol, Profadol.
-
Salt Formation: Conversion of the Profadol free base to its hydrochloride salt.
The overall synthesis pathway is depicted below:
Figure 1: Overall synthesis pathway of this compound.
Experimental Protocols
-
Reaction: The Grignard reagent is prepared from 3-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF). This is followed by a coupling reaction with 3-bromopyridine.
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 3-bromoanisole in anhydrous THF to the magnesium suspension. The reaction is initiated with gentle heating.
-
After the Grignard reagent formation is complete, cool the reaction mixture.
-
Slowly add a solution of 3-bromopyridine in anhydrous THF.
-
Reflux the mixture for several hours.
-
Cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Reaction: The pyridine ring of 3-(3-methoxyphenyl)pyridine is reduced to a piperidine ring via catalytic hydrogenation.
-
Procedure:
-
Dissolve 3-(3-methoxyphenyl)pyridine in a suitable solvent such as methanol or glacial acetic acid.
-
Add a catalytic amount of platinum(IV) oxide (Adams' catalyst).
-
Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (typically 3-4 atm) at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Reaction: The secondary amine of 3-(3-methoxyphenyl)piperidine is alkylated with an n-propyl halide.
-
Procedure:
-
Dissolve 3-(3-methoxyphenyl)piperidine in an appropriate solvent like acetonitrile or DMF.
-
Add a base such as potassium carbonate or triethylamine to act as a proton scavenger.
-
Add 1-bromopropane to the mixture.
-
Heat the reaction mixture with stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
-
-
Reaction: The methyl ether of 3-(3-methoxyphenyl)-N-propylpiperidine is cleaved to yield the phenolic hydroxyl group.
-
Procedure:
-
Dissolve 3-(3-methoxyphenyl)-N-propylpiperidine in a suitable solvent like dichloromethane or acetic acid.
-
Add a demethylating agent such as hydrobromic acid (HBr) or boron tribromide (BBr3).
-
Reflux the reaction mixture for several hours.
-
Cool the reaction and carefully neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield crude Profadol.
-
-
Reaction: The Profadol free base is converted to its hydrochloride salt for improved stability and solubility.
-
Procedure:
-
Dissolve the purified Profadol free base in a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
-
Impurity Profiling
Impurities in this compound can originate from starting materials, intermediates, by-products of side reactions, and degradation of the final product.
Process-Related Impurities
The following table summarizes potential impurities that can arise from each step of the synthesis.
| Synthesis Step | Potential Impurities | Structure |
| 1. Grignard Reaction | 3,3'-Bisanisole | 3-MeO-Ph-Ph-3-OMe |
| Unreacted 3-Bromoanisole | 3-MeO-Ph-Br | |
| Unreacted 3-Bromopyridine | 3-Br-Py | |
| 2. Catalytic Hydrogenation | Incompletely hydrogenated intermediates (e.g., tetrahydropyridine derivatives) | C12H15NO |
| Over-reduced products (e.g., reduction of the phenyl ring) | C12H23NO | |
| 3. N-Propylation | Unreacted 3-(3-methoxyphenyl)piperidine | C12H17NO |
| Di-propylation products (quaternary ammonium salt) | C18H32NO+ | |
| 4. Demethylation | Incompletely demethylated starting material | C15H23NO |
| Products of side reactions due to harsh acidic conditions | Various |
Degradation Products
This compound, being a phenolic compound, is susceptible to oxidative degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify potential degradation products.
A logical workflow for identifying and characterizing impurities is presented below:
Figure 2: Workflow for impurity identification and characterization.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is the most common technique for the analysis of this compound and its impurities.
HPLC Method for Impurity Profiling
A typical reversed-phase HPLC method for impurity profiling would involve:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure good peak shape for the amine-containing analytes.
-
Detection: UV detection at a wavelength where Profadol and its potential impurities have significant absorbance (e.g., around 270 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled at a constant temperature (e.g., 30 °C) to ensure reproducibility.
Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Quantitative Data Summary
The following table provides a hypothetical summary of quantitative data that would be generated during process development and validation. Actual data will vary depending on the specific reaction conditions and analytical methods used.
| Parameter | Value |
| Synthesis Yields | |
| Step 1: 3-(3-Methoxyphenyl)pyridine | 60-70% |
| Step 2: 3-(3-Methoxyphenyl)piperidine | >90% |
| Step 3: N-propylation | 75-85% |
| Step 4: Demethylation | 60-70% |
| Step 5: Salt Formation | >95% |
| Impurity Levels (Typical) | |
| Any single unknown impurity | ≤ 0.10% |
| Total impurities | ≤ 0.50% |
| HPLC Method Validation | |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| LOD | ~0.01% |
| LOQ | ~0.03% |
Conclusion
The synthesis of this compound is a well-established but intricate process that requires careful monitoring and control to minimize the formation of impurities. This technical guide has provided a detailed overview of a common synthetic route, potential impurities, and analytical strategies for their control. A thorough understanding of these aspects is essential for any researcher, scientist, or drug development professional working with this important analgesic compound. The provided diagrams and tables serve as a valuable resource for visualizing the chemical transformations and organizing the critical data associated with the synthesis and quality control of this compound.
Navigating the Pharmacokinetics of Profadol Hydrochloride in Rodent Models: An In-depth Technical Guide
Disclaimer: Extensive research for publicly available data on the pharmacokinetics of Profadol Hydrochloride in rodent models did not yield specific quantitative or procedural information. Profadol, identified chemically as m-(1-Methyl-3-propyl-3-pyrrolidinyl)phenol[1], appears to be a compound with limited recent scientific literature concerning its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies.
In light of this, and to provide a valuable resource for researchers in a related field of study, this guide will focus on the pharmacokinetics of Propofol , a similarly named but chemically distinct intravenous anesthetic agent for which a substantial body of literature in rodent models exists. The methodologies and data presentation formats provided herein for Propofol can serve as a comprehensive template for designing and interpreting future pharmacokinetic studies of this compound, should it become a subject of renewed interest.
Propofol Pharmacokinetics in Rodent Models: A Comprehensive Overview
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent characterized by its rapid onset and short duration of action. Understanding its pharmacokinetic profile in rodent models is crucial for preclinical assessment of its efficacy and safety, as well as for the development of new formulations and delivery systems.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Propofol in rats and mice, compiled from various studies. These values can vary depending on the specific strain, sex, age, and experimental conditions.
Table 1: Pharmacokinetic Parameters of Propofol in Rats
| Parameter | Value | Species/Strain | Dosing | Reference |
| Clearance (Cl) | 30-80 mL/kg/min | Rat | Single bolus | [2] |
| Volume of Distribution at Steady State (Vdss) | 2-10 x body weight | Rat | Single bolus | [2] |
| Volume of Distribution (Central Compartment, Vc) | Increased 10-fold (lipid-free vs. emulsion) | Rat | Intravenous | [3] |
| Volume of Distribution at Steady State (Vdss) | Increased 3-fold (lipid-free vs. emulsion) | Rat | Intravenous | [3] |
| Oral Bioavailability (from Fospropofol) | 20-70% (dose-dependent) | Sprague-Dawley Rat | Oral gavage | [4] |
| Intraduodenal Bioavailability (from Fospropofol) | ~100% | Sprague-Dawley Rat | Intraduodenal | [4] |
Table 2: Pharmacokinetic Parameters of Propofol in Mice
| Parameter | Value | Species/Strain | Dosing | Reference |
| Time to Peak Concentration (Serum) | ~1 min | Mouse | 32 mg/kg IV | [5] |
| Time to Peak Concentration (Brain) | ~3 min | Mouse | 32 mg/kg IV | [5] |
| Elimination Half-life (Brain) | 9.6 ± 0.5 min | Mouse | 32 mg/kg IV | [5] |
| Oral Bioavailability (estimated) | ~6% | Mouse | Oral | [6] |
Experimental Protocols
The following section details typical methodologies employed in the pharmacokinetic evaluation of Propofol in rodent models.
1. Animal Models and Preparation:
-
Species: Sprague-Dawley or Wistar rats, and various strains of mice are commonly used.
-
Housing and Acclimatization: Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity. They are allowed to acclimatize for a period before the experiment.
-
Surgical Preparation (for intravenous studies): For serial blood sampling, animals are often surgically instrumented with catheters in a major blood vessel, such as the femoral or jugular vein for drug administration and the carotid or femoral artery for blood collection. This is typically performed under anesthesia a day or two before the pharmacokinetic study to allow for recovery.
2. Drug Formulation and Administration:
-
Formulation: Propofol is a lipophilic drug and is commonly formulated as a lipid emulsion for intravenous administration. Studies may also investigate alternative formulations, such as lipid-free preparations, to assess the impact on pharmacokinetics.[3]
-
Dosing:
-
Intravenous (IV) Bolus: A single, rapid injection is administered to determine initial distribution and elimination kinetics.
-
Intravenous Infusion: A continuous infusion is used to achieve and maintain steady-state concentrations.
-
Oral Gavage: For bioavailability studies, the drug is administered directly into the stomach using a gavage needle.
-
3. Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases.
-
Tissue Distribution: To assess distribution into various organs, animals are euthanized at different time points, and tissues of interest (e.g., brain, liver, kidney, fat) are harvested.
-
Sample Processing: Blood samples are typically centrifuged to separate plasma or serum, which is then stored frozen until analysis. Tissues are homogenized before extraction.
4. Bioanalytical Method:
-
High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or fluorescence detection is a common method for quantifying Propofol concentrations in biological matrices.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the sensitive and specific determination of Propofol levels.[7][8]
-
Sample Preparation: Prior to analysis, samples undergo an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the drug from endogenous components.
5. Pharmacokinetic Analysis:
-
Non-compartmental Analysis: This method is used to calculate key pharmacokinetic parameters such as the area under the concentration-time curve (AUC), clearance (Cl), volume of distribution (Vd), and half-life (t½).
-
Compartmental Modeling: The plasma concentration-time data is often fitted to a one-, two-, or three-compartment model to describe the drug's movement between different physiological compartments. A three-compartment model is often used to describe Propofol's pharmacokinetics.[2]
Mandatory Visualizations
The following diagrams illustrate common workflows in Propofol pharmacokinetic studies.
Caption: Intravenous Bolus Pharmacokinetic Study Workflow in Rodents.
References
- 1. Phenol, m-(1-methyl-3-propyl-3-pyrrolidinyl)- [webbook.nist.gov]
- 2. The pharmacokinetics of propofol in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. [Elimination half-life of propofol in effect-site of mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isaponline.org [isaponline.org]
- 7. Altitude effect on Propofol Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Pharmacodynamics of Profadol Hydrochloride at Mu-Opioid Receptors: A Technical Overview and Methodological Guide
Foreword for the Reader: Extensive literature searches for quantitative pharmacodynamic data regarding profadol hydrochloride's interaction with mu-opioid receptors have revealed a significant scarcity of specific in vitro binding and functional data (such as Kᵢ, EC₅₀, and Eₘₐₓ values). The available information primarily characterizes profadol as a selective mu-opioid receptor agonist based on in vivo studies. This guide, therefore, aims to provide a comprehensive overview of the established experimental protocols and signaling pathways relevant to the characterization of mu-opioid receptor agonists, which would be applicable to the study of this compound. While direct quantitative data for profadol is not presented due to its absence in readily accessible scientific literature, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the methodologies used to elucidate the pharmacodynamics of such compounds.
Introduction to this compound
Profadol is an opioid analgesic that has been characterized in preclinical studies as a selective mu (µ) opioid receptor agonist. This selectivity was demonstrated in studies where its effects on urine output in rats were antagonized by the selective mu-receptor antagonist, beta-funaltrexamine. As a mu-opioid receptor agonist, profadol is expected to exert its analgesic and other pharmacological effects through the activation of these receptors, which are key components of the endogenous pain-modulating system.[1]
Mu-Opioid Receptor Signaling Pathways
The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like profadol, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o).
Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] The dissociation of the Gβγ subunit from the Gα subunit also leads to the modulation of ion channels, primarily the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[3] These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effects of mu-opioid agonists.
Quantitative Pharmacodynamic Parameters
The interaction of a ligand with its receptor is quantified by several key pharmacodynamic parameters. These are typically determined through in vitro assays.
| Parameter | Description | Typical Assay |
| Kᵢ (Inhibition Constant) | Represents the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. | Radioligand Binding Assay |
| EC₅₀ (Half-maximal Effective Concentration) | The concentration of a ligand that produces 50% of its maximal effect. It is a measure of the ligand's potency. | GTPγS Functional Assay, cAMP Accumulation Assay |
| Eₘₐₓ (Maximum Effect) | The maximum response achievable by a ligand. It is a measure of the ligand's efficacy. | GTPγS Functional Assay, cAMP Accumulation Assay |
Experimental Protocols for Mu-Opioid Receptor Characterization
The following sections detail the standard experimental methodologies used to determine the pharmacodynamic profile of a mu-opioid receptor agonist.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the mu-opioid receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.
Methodology:
-
Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cultured cells (e.g., CHO or HEK293 cells stably expressing the human mu-opioid receptor) or from brain tissue (e.g., rat brain homogenates).
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl and MgCl₂, to maintain pH and ionic strength.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
GTPγS Functional Assay
This functional assay measures the activation of G-proteins following agonist binding to the mu-opioid receptor. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.[4]
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the mu-opioid receptor are used.
-
Assay Buffer: The buffer typically contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (e.g., this compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[4]
-
Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the Gα subunits is separated from the unbound [³⁵S]GTPγS by filtration.
-
Quantification: The amount of radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[5]
Methodology:
-
Cell Culture: Whole cells expressing the mu-opioid receptor are used.
-
Stimulation: The cells are first treated with a substance that stimulates adenylyl cyclase and increases intracellular cAMP levels, such as forskolin.
-
Agonist Treatment: The cells are then treated with varying concentrations of the mu-opioid receptor agonist (e.g., this compound).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The results are plotted as the percentage of inhibition of forskolin-stimulated cAMP accumulation versus the agonist concentration. A dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ for the inhibition of cAMP production.
Logical Relationship of Pharmacodynamic Events
The binding of profadol to the mu-opioid receptor is the initial event that triggers a series of downstream cellular responses. This logical flow from receptor binding to the ultimate physiological effect is a cornerstone of its mechanism of action.
Conclusion
References
- 1. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
Profadol Hydrochloride: An Examination of its Physicochemical Properties for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Profadol hydrochloride is an opioid analgesic with a history of investigation for its pain-relieving properties.[1][2] This technical guide addresses the critical, yet sparsely documented, aspects of its solubility and stability in common research buffers. Due to the limited availability of specific quantitative data for this compound in the public domain, this document provides a comprehensive framework of standard experimental protocols for determining these essential parameters. Furthermore, it outlines the known signaling pathway of Profadol and furnishes a logical workflow for researchers to characterize its behavior in aqueous buffer systems, a prerequisite for reliable in vitro and in vivo studies.
Introduction to this compound
This guide will equip researchers with the necessary methodologies to determine these properties empirically.
Understanding and Determining Solubility
The solubility of an active pharmaceutical ingredient (API) like this compound is a critical factor influencing its bioavailability and formulation development. While specific solubility data for this compound in research buffers is not extensively published, researchers can determine it using established methodologies.
Factors Influencing Solubility
Several factors can significantly impact the solubility of a compound in a buffer solution:
-
pH: The ionization state of this compound will change with the pH of the buffer, which can dramatically affect its solubility.
-
Buffer Composition: The ionic strength and specific ions present in the buffer (e.g., phosphate, tris) can influence solubility.
-
Temperature: Solubility is generally temperature-dependent.
-
Presence of Co-solvents: Organic solvents are sometimes added to buffers to increase the solubility of hydrophobic compounds.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific research buffer at a controlled temperature.
Materials:
-
This compound
-
Selected research buffer (e.g., PBS, pH 7.4)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation: Prepare the desired research buffer at the target pH and temperature.
-
Addition of Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific buffer under the tested conditions.
Data Presentation: Solubility of this compound
While specific data is unavailable, the results from the above protocol should be presented in a clear, tabular format for easy comparison.
| Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| PBS (7.4) | 25 | To be determined | To be determined |
| Tris-HCl (7.4) | 25 | To be determined | To be determined |
| HEPES (7.4) | 25 | To be determined | To be determined |
| PBS (7.4) | 37 | To be determined | To be determined |
| Tris-HCl (7.4) | 37 | To be determined | To be determined |
| HEPES (7.4) | 37 | To be determined | To be determined |
Table 1: Proposed table for summarizing experimentally determined solubility data for this compound.
Stability Assessment in Research Buffers
The stability of a compound in solution is crucial for ensuring that the concentration remains constant throughout an experiment. Degradation can lead to inaccurate results and the formation of potentially confounding byproducts.
Factors Affecting Stability
-
pH: Hydrolysis is a common degradation pathway that is often pH-dependent.
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Light: Photodegradation can occur with light-sensitive compounds.
-
Oxygen: Oxidation is another common degradation pathway.
Experimental Protocol for Stability Assessment: Forced Degradation Study
Forced degradation studies are used to identify the degradation products and pathways of a drug substance.
Objective: To assess the stability of this compound in a specific research buffer under various stress conditions.
Materials:
-
This compound solution of known concentration in the selected buffer
-
pH meter
-
Incubators/water baths
-
Light chamber (for photostability)
-
HPLC with a stability-indicating method
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Oxidizing agent (e.g., H₂O₂)
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in the chosen buffer.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:
-
Acidic/Basic Conditions: Adjust the pH of the solution with acid or base and incubate at a set temperature.
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Oxidative Stress: Add an oxidizing agent like hydrogen peroxide.
-
Photostability: Expose the solution to a controlled light source.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method that can separate the parent drug from its degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the degradation rate.
Data Presentation: Stability of this compound
The results of the stability studies should be tabulated to show the percentage of the compound remaining over time under different conditions.
| Buffer (pH) | Condition | Time (hours) | % Profadol HCl Remaining | Degradation Products Observed |
| PBS (7.4) | 25°C | 0 | To be determined | To be determined |
| 24 | To be determined | To be determined | ||
| 40°C | 0 | To be determined | To be determined | |
| 24 | To be determined | To be determined | ||
| Tris-HCl (7.4) | 25°C | 0 | To be determined | To be determined |
| 24 | To be determined | To be determined |
Table 2: Proposed table for summarizing experimentally determined stability data for this compound.
Signaling Pathway and Experimental Workflow
Known Signaling Pathway of Profadol
Profadol is characterized as a mixed agonist-antagonist of the µ-opioid receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR). Upon binding, an agonist would typically initiate a signaling cascade that leads to the analgesic effect.
Figure 1: Simplified signaling pathway of a µ-opioid receptor agonist.
Experimental Workflow for Characterization
The following diagram illustrates a logical workflow for researchers to characterize the solubility and stability of this compound.
Figure 2: Logical workflow for solubility and stability testing.
Conclusion
References
Stereospecific Synthesis of Profadol Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Profadol, a potent opioid analgesic, possesses two stereocenters, leading to the existence of four possible stereoisomers. The pharmacological activity of these enantiomers can differ significantly, making the development of stereospecific synthetic routes crucial for producing enantiomerically pure forms for research and potential therapeutic applications. This technical guide provides a comprehensive overview of potential strategies for the stereospecific synthesis of Profadol enantiomers. Due to a notable scarcity of published literature directly detailing the stereospecific synthesis of Profadol, this document outlines plausible synthetic pathways for racemic Profadol and focuses on established methodologies for the asymmetric synthesis and chiral resolution of analogous substituted piperidine systems. Detailed experimental protocols for these key analogous reactions are provided, and quantitative data from relevant literature are summarized to guide researchers in developing a robust stereospecific synthesis of Profadol.
Introduction to Profadol and the Importance of Chirality
Profadol, chemically known as 1-(m-hydroxyphenyl)-2-methyl-3-phenethylpiperidine, is a synthetic opioid analgesic with a complex stereochemistry that significantly influences its biological activity. The presence of two chiral centers at the C2 and C3 positions of the piperidine ring gives rise to four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize stereochemically pure enantiomers of Profadol is of paramount importance for elucidating the structure-activity relationships and for the development of safer and more effective analgesics.
This guide will first present a feasible synthetic route to racemic Profadol. Subsequently, it will delve into advanced stereoselective strategies, including asymmetric synthesis and chiral resolution, that could be adapted to produce the individual enantiomers of Profadol, drawing upon established methods for structurally related piperidine derivatives.
Proposed Synthesis of Racemic Profadol
A likely synthetic route to racemic Profadol would involve the initial construction of the 2-methyl-3-phenethylpiperidine core, followed by N-arylation. A plausible disconnection approach is illustrated below.
Caption: Retrosynthetic analysis of racemic Profadol.
A forward synthesis could commence with a Michael addition of a suitable amine to an α,β-unsaturated carbonyl compound, followed by cyclization and reduction to form the piperidine ring. The phenethyl group could be introduced via various methods, including alkylation or Wittig-type reactions prior to cyclization. The final step would involve the N-arylation with a protected m-hydroxyphenyl group, followed by deprotection.
Stereospecific Strategies for Profadol Enantiomers
The key challenge in the synthesis of Profadol enantiomers lies in the stereocontrolled formation of the C2 and C3 centers of the piperidine ring. Two primary strategies can be envisioned: asymmetric synthesis to directly form the desired enantiomer, or chiral resolution of a racemic mixture.
Asymmetric Synthesis of Substituted Piperidines
Asymmetric synthesis offers an efficient route to enantiomerically pure compounds by employing chiral auxiliaries, catalysts, or reagents. Several methods for the asymmetric synthesis of 2,3-disubstituted piperidines have been reported and could be adapted for Profadol.
This approach involves the temporary incorporation of a chiral molecule (auxiliary) to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
Experimental Workflow:
Caption: Workflow for chiral auxiliary-mediated synthesis.
Representative Experimental Protocol (Adapted from analogous systems):
-
Attachment of Chiral Auxiliary: An achiral piperidine precursor (e.g., a tetrahydropyridine derivative) is reacted with a chiral auxiliary, such as a derivative of (S)-(-)-1-phenylethylamine or an Evans auxiliary.
-
Diastereoselective Alkylation: The resulting chiral adduct is deprotonated with a strong base (e.g., LDA or n-BuLi) at low temperature (-78 °C) and then reacted with an electrophile (e.g., a phenethyl halide) to introduce the C3 substituent. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
-
Purification: The diastereomeric mixture is separated using column chromatography or fractional crystallization.
-
Cleavage of Auxiliary: The chiral auxiliary is removed under specific conditions (e.g., acid hydrolysis or hydrogenolysis) to yield the enantiomerically enriched 2,3-disubstituted piperidine.
The use of a chiral catalyst to control the stereochemistry of a reaction is a highly efficient method. For the synthesis of the Profadol core, an asymmetric hydrogenation of a suitably substituted tetrahydropyridine or a catalytic asymmetric conjugate addition could be employed.
Signaling Pathway for Asymmetric Hydrogenation:
Molecular formula and weight of Profadol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a concise technical summary of the available physicochemical properties of Profadol Hydrochloride. Due to the limited publicly accessible, in-depth experimental and pharmacological data, this guide focuses on the foundational molecular information. The molecular formula and weight have been established and are presented herein. Extensive searches for detailed experimental protocols, signaling pathways, and comprehensive pharmacodynamic data specific to this compound did not yield sufficient information for a detailed whitepaper. It is crucial to distinguish Profadol from the more extensively documented anesthetic agent, Propofol, as searches often yield results for the latter.
Physicochemical Properties
This compound is a chemical compound for which the fundamental molecular characteristics have been determined. This data is essential for any further research or development activities.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂ClNO | [1] |
| Molecular Weight | 255.78 g/mol | [1][2] |
| Parent Compound | Profadol | [1] |
| Component Compounds | Hydrochloric Acid | [1] |
Structural Information
Further details on the chemical structure of this compound are available through public chemical databases.
| Identifier | Value |
| IUPAC Name | 3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride |
| SMILES | CCCC1(CCN(C)C1)c2cccc(c2)O.Cl |
| InChI | InChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H |
Data Limitations and Distinction from Propofol
Extensive literature searches for detailed experimental protocols, in-vivo or in-vitro study results, and defined signaling pathways for this compound did not provide substantial technical information. The scientific community has significantly more published research on the intravenous anesthetic agent Propofol . It is imperative for researchers to recognize that Profadol and Propofol are distinct chemical entities.
To illustrate the clear distinction and to aid researchers in avoiding data misattribution, a logical diagram is provided below.
Conclusion
This technical guide provides the core molecular formula and weight for this compound. Researchers and drug development professionals are advised that there is a significant lack of in-depth, publicly available information regarding the experimental protocols, pharmacodynamics, and signaling pathways for this compound. Care must be taken to differentiate this compound from the well-documented anesthetic, Propofol. Further investigation into proprietary or non-public databases may be required to obtain more detailed technical information.
References
Methodological & Application
Application Notes and Protocols: The Use of Propofol in Rodent Models of Neuropathic Pain
Note: The initial request specified "Profadol Hydrochloride." However, extensive literature searches did not yield significant findings for this compound in the context of neuropathic pain research. The search results consistently highlighted the use of Propofol , a widely used intravenous anesthetic, for its analgesic properties in rodent models of neuropathic pain. Therefore, these application notes and protocols are based on the extensive research available for Propofol.
Introduction
Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant challenge in clinical management. Rodent models are indispensable tools for investigating the underlying mechanisms and for the preclinical evaluation of novel analgesics. Propofol, a short-acting intravenous anesthetic, has demonstrated promising analgesic effects in various rodent models of neuropathic pain. These application notes provide an overview of the use of propofol in this research area, including its mechanisms of action, relevant experimental protocols, and key findings.
Mechanisms of Action in Neuropathic Pain
Propofol is understood to alleviate neuropathic pain through multiple signaling pathways. Its primary anesthetic action involves the potentiation of GABA-A receptor activity. However, in the context of neuropathic pain, its analgesic effects are also attributed to the modulation of several other key signaling cascades:
-
Inhibition of the Notch Signaling Pathway: Propofol has been shown to upregulate microRNA-140-3p, which in turn downregulates Jagged-1 (JAG1), a key ligand for the Notch receptor. This inhibition of the Notch signaling pathway is associated with a reduction in neuroinflammation and neuropathic pain.[1]
-
Regulation of the GluN2B-p38MAPK/EPAC1 Pathway: In the spinal cord, propofol can inhibit the phosphorylation of the NMDA receptor subunit GluN2B and downstream signaling molecules like p38 MAPK and EPAC1. This action is thought to reduce central sensitization, a key component of neuropathic pain.[2][3][4][5]
-
Upregulation of PPARγ and Inhibition of the Wnt/β-catenin Pathway: Propofol has been found to increase the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This upregulation of PPARγ can subsequently inhibit the Wnt/β-catenin signaling pathway, leading to a reduction in neuroinflammation and astrocyte activation, thereby ameliorating neuropathic pain.[6]
-
Modulation of the PTEN/PI3K/IL-6 Pathway: Propofol can activate Phosphatase and Tensin Homolog (PTEN), which in turn inhibits the PI3K/AKT signaling pathway. This leads to a decrease in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), contributing to its analgesic effect.[7]
-
Inhibition of HCN1 Channels: Propofol can directly inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN1 subtype, which are known to contribute to neuronal hyperexcitability in neuropathic pain states.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of propofol on behavioral outcomes in rodent models of neuropathic pain.
Table 1: Effect of Propofol on Mechanical Allodynia
| Rodent Model | Propofol Dose | Administration Route | Outcome Measure | Result | Reference |
| Chronic Constriction Injury (CCI) | 1.5 mg/kg/min | Intravenous Infusion | Paw Withdrawal Mechanical Threshold (PWMT) | Significantly increased PWMT compared to control | [1] |
| Plantar Incision | 1.5 mg/kg/min | Intravenous Infusion | Paw Withdrawal Threshold (PWT) | Significantly reduced mechanical pain within 2h post-incision | [2][5] |
| Complete Freund's Adjuvant (CFA) | 10, 20, 40 mg/kg | Intravenous Injection | Mechanical Withdrawal Threshold (MWT) | Significantly improved MWT at 1, 4, 7, and 14 days | [10] |
| Chronic Post-Ischemic Pain (CPIP) | 0.6 mg/kg/min | Intravenous Infusion | Paw Withdrawal Threshold (PWT) | Increased PWT by 32.41% on post-operative day 3 | [7] |
Table 2: Effect of Propofol on Thermal Hyperalgesia
| Rodent Model | Propofol Dose | Administration Route | Outcome Measure | Result | Reference |
| Chronic Constriction Injury (CCI) | 1.5 mg/kg/min | Intravenous Infusion | Paw Withdrawal Thermal Latency (PWTL) | Significantly increased PWTL compared to control | [1] |
| Chronic Constriction Injury (CCI) | Not Specified | Not Specified | Paw Withdrawal Latency (PWL) | Significantly increased PWL | [6] |
| Complete Freund's Adjuvant (CFA) | 10, 20, 40 mg/kg | Intravenous Injection | Thermal Withdrawal Latency (TWL) | Significantly improved TWL at 1, 4, 7, and 14 days | [10] |
Experimental Protocols
Rodent Models of Neuropathic Pain
Several well-established rodent models are used to study neuropathic pain.[11][12][13][14] The choice of model depends on the specific research question.
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model involves loose ligation of the sciatic nerve, leading to nerve inflammation and injury, which mimics features of human neuropathic pain.
-
Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact.
-
Partial Sciatic Nerve Ligation (PSNL): In this model, a portion of the sciatic nerve is tightly ligated.
-
Complete Freund's Adjuvant (CFA) Model: While primarily a model of inflammatory pain, the persistent inflammation induced by CFA can lead to a neuropathic pain state.[10] A subcutaneous injection of CFA into the plantar surface of the hind paw induces a localized and persistent inflammation.
Drug Administration
Propofol is typically administered intravenously.
-
Intravenous (IV) Infusion: For continuous administration, an infusion pump is used to deliver propofol at a constant rate (e.g., 1.5 mg/kg/min) via a catheter implanted in the lateral tail vein.[2][5]
-
Intravenous (IV) Injection: For single-dose studies, propofol can be injected directly into the tail vein at various dosages (e.g., 10, 20, or 40 mg/kg).[10]
Behavioral Assays for Pain Assessment
Behavioral tests are crucial for quantifying the analgesic effects of propofol.[15]
-
Mechanical Allodynia Assessment (von Frey Test):
-
Place the rodent on an elevated mesh floor and allow it to acclimate for at least 30 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal, licking, or flinching of the paw.
-
The paw withdrawal threshold (PWT) is determined using the up-down method or by recording the filament force that elicits a 50% response rate.
-
-
Thermal Hyperalgesia Assessment (Hargreaves Test):
-
Place the rodent in a plexiglass chamber on a glass floor and allow it to acclimate.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
-
Cold Allodynia Assessment (Acetone Test):
-
Place the rodent on an elevated mesh floor.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
The frequency and duration of paw lifting, licking, or flinching are recorded over a set period.
-
Visualization of Pathways and Workflows
Caption: General experimental workflow for evaluating propofol in rodent neuropathic pain models.
Caption: Simplified signaling pathways of propofol's analgesic effects in neuropathic pain.
References
- 1. Propofol alleviates neuropathic pain in chronic constriction injury rat models via the microRNA-140-3p/Jagged-1 peptide/Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Propofol Alleviates Neuropathic Pain Induced by Chronic Contractile Injury by Regulating the Spinal glun2b-p38mapkepac1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researcherslinks.com [researcherslinks.com]
- 6. Propofol ameliorates neuropathic pain and neuroinflammation through PPAR γ up-regulation to block Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sub-anaesthetic dose of propofol attenuates mechanical allodynia in chronic post-ischaemic pain via regulation of PTEN/PI3K/IL-6 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. painmd.tv [painmd.tv]
- 9. Potential New Drug for Neuropathic Pain | PainScale [painscale.com]
- 10. The Molecular Mechanisms Associated with the Effects of Propofol in a Rat Model of Pain Due to Inflammation Following Injection with Complete Freund’s Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. criver.com [criver.com]
- 14. To Treat or Not to Treat: The Effects of Pain on Experimental Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdbneuro.com [mdbneuro.com]
Application Notes and Protocols for Dosing and Administration of Anesthetic Agents in Animal Studies
A Note on Profadol Hydrochloride:
Given the detailed nature of the user request and the common use of a similarly named intravenous anesthetic, Propofol , in animal research, it is possible that "this compound" was a typographical error. Therefore, the following detailed Application Notes and Protocols are provided for Propofol . This information is widely available and will serve as a comprehensive guide for researchers utilizing this agent in animal studies.
Application Notes and Protocols: Propofol Dosing and Administration for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propofol (2,6-diisopropylphenol) is a short-acting, intravenous hypnotic agent used for the induction and maintenance of anesthesia in a variety of animal species.[4][5] Its rapid onset of action, short duration, and smooth recovery profile make it a popular choice for many research procedures.[4][5] This document provides detailed information on the dosing and administration of Propofol for animal studies, based on established veterinary practices and research publications.
Data Presentation: Quantitative Dosing Information
The following tables summarize recommended intravenous (IV) doses of Propofol for induction of anesthesia in various animal models. Doses can be influenced by the animal's health status, age, and concurrent medications, particularly preanesthetic sedatives which can significantly reduce the required dose of Propofol.[6][7]
Table 1: Propofol Induction Doses (mg/kg, IV) in Dogs
| Premedication Status | Induction Dose (mg/kg) | Reference(s) |
| Unpremedicated | 6.5 - 6.9 | [2][8] |
| Premedicated (Acepromazine) | 4.0 - 4.3 | [2][8] |
| Premedicated (α-2 agonist, e.g., Medetomidine) | 1.0 | [8] |
Table 2: Propofol Induction Doses (mg/kg, IV) in Cats
| Premedication Status | Induction Dose (mg/kg) | Reference(s) |
| Unpremedicated | 8.0 - 10.1 | [8][9] |
| Premedicated (Acepromazine) | 6.0 - 7.1 | [2][8] |
| Premedicated (α-2 agonist) | 1.2 | [8] |
Table 3: Propofol Dosing in Other Laboratory Animals
| Animal Model | Route | Induction Dose (mg/kg) | Maintenance Dose | Reference(s) |
| Rabbit | IV | 5.0 (with Midazolam) | - | [4] |
| Rat | IV | - | - | [10][11] |
| Pig | IV | - | - | [10][11] |
Note: Specific dosing information for rats and pigs was not detailed in the provided search results, though they are listed as species in which Propofol's pharmacokinetics have been studied.[10][11]
Experimental Protocols
3.1. Materials
-
Propofol injectable emulsion (typically 10 mg/mL)
-
Sterile syringes and needles of appropriate size for the animal
-
Intravenous catheter (optional, but recommended for repeated dosing or infusions)
-
70% ethanol or other suitable antiseptic for injection site preparation
-
Animal restraining device, if necessary
-
Monitoring equipment (e.g., pulse oximeter, ECG)
3.2. Preparation of Propofol
-
Propofol is a lipid-based emulsion and should be visually inspected for separation or contamination before use. Gently shake the vial if it has been sitting for a prolonged period.[8]
-
Aseptically draw the required volume of Propofol into a sterile syringe.
-
If dilution is necessary, use a sterile 5% dextrose solution.[12] However, for most induction protocols, Propofol is administered undiluted.
3.3. Administration Procedure (Intravenous)
-
Animal Preparation: Properly restrain the animal. For intravenous administration, common sites include the cephalic vein in dogs and cats, the marginal ear vein in rabbits, or the tail vein in rodents. Shave and aseptically prepare the injection site.
-
Bolus Injection for Anesthetic Induction:
-
Administer approximately one-quarter to one-third of the calculated dose intravenously over 15-30 seconds.
-
Pause for 30-60 seconds to observe the anesthetic depth. Signs of induction include loss of righting reflex, muscle relaxation, and loss of jaw tone.
-
Continue to administer the remaining dose to effect, i.e., until the desired level of anesthesia is achieved, typically sufficient for endotracheal intubation. Titrating the dose to the individual animal's response is crucial to avoid overdose and minimize side effects such as apnea.[7]
-
-
Maintenance of Anesthesia:
-
Intermittent Bolus: If the procedure is short, anesthesia can be maintained by administering small, incremental boluses of Propofol (e.g., 1-2 mg/kg) as needed, based on the animal's response to surgical stimulation.
-
Constant Rate Infusion (CRI): For longer procedures, a CRI can provide a more stable plane of anesthesia. The infusion rate should be calculated based on the specific animal and the desired anesthetic depth.
-
3.4. Post-procedural Care
-
Monitor the animal closely during recovery. Key parameters to observe include respiration, heart rate, and body temperature.
-
Provide a quiet and warm environment for recovery.
-
Ensure the animal has fully regained its righting reflex and is ambulatory before returning it to its housing.
Mandatory Visualizations
Caption: Experimental workflow for Propofol administration in an animal study.
Caption: Simplified signaling pathway of Propofol at the GABAA receptor.
References
- 1. Profadol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propofol anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Propofol - Wikipedia [en.wikipedia.org]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Propofol, a new anaesthetic drug in veterinary medicine [medigraphic.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Propofol-Induced Neurotoxicity in the Fetal Animal Brain and Developments in Modifying These Effects—An Updated Review of Propofol Fetal Exposure in Laboratory Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Propofol in Human Plasma
Disclaimer: The following application note details methods for the quantification of Propofol. The initial request for "Profadol Hydrochloride" yielded limited specific results, suggesting a potential typographical error. Given the phonetic similarity and the extensive availability of validated analytical methods for Propofol, a widely used anesthetic agent, this document focuses on Propofol analysis to provide a comprehensive and relevant resource for researchers.
This application note provides a detailed overview of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative determination of Propofol in human plasma. This information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.
Introduction
Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent used for the induction and maintenance of general anesthesia, sedation for mechanically ventilated adults, and procedural sedation.[1][2][3] Accurate and reliable quantification of Propofol in plasma is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and in forensic investigations.[1][4] High-performance liquid chromatography (HPLC) is a robust and widely used technique for this purpose, offering high sensitivity and specificity.[5][6]
Experimental Protocols
This section outlines a typical experimental workflow for the quantification of Propofol in plasma using HPLC, including sample preparation and chromatographic conditions.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Propofol from plasma samples.
Materials:
-
Human plasma samples
-
Methanol, HPLC grade
-
Propofol-d17 (internal standard), 1000 ng/mL in methanol
-
Vortex mixer
-
Centrifuge (capable of 5000 rpm and 4°C)
-
Micropipettes
-
HPLC vials
Procedure:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (Propofol-d17 at 1000 ng/mL).[7]
-
For blank samples, use 50 µL of drug-free plasma.[7]
-
Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.[7]
-
Centrifuge the samples at 5000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.[7]
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation.
Materials:
-
Human plasma samples
-
Thymol (internal standard)
-
Cyclohexane, HPLC grade
-
0.1 M Sodium phosphate buffer (NaH2PO4)
-
Tetramethyl ammonium hydroxide
-
2-Propanol
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a centrifuge tube, add the plasma sample and the internal standard (Thymol).[5]
-
Add 0.1 M sodium phosphate buffer.[5]
-
Add cyclohexane as the extraction solvent.[5]
-
Vortex the mixture vigorously for several minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic (cyclohexane) layer to a clean tube.
-
Add a solution of tetramethyl ammonium hydroxide and 2-propanol to the organic phase.[5]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in the mobile phase.[5]
-
Transfer the reconstituted sample to an HPLC vial for injection.
HPLC-UV Method
Chromatographic Conditions:
-
Column: Diamonsil C18 (200 mm x 4.6 mm, 5 µm)[5]
-
Mobile Phase: Methanol:Water (80:20, v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[5]
-
UV Detection: 270 nm[5]
-
Internal Standard: Thymol[5]
HPLC with Fluorescence Detection Method
Chromatographic Conditions:
-
Column: XBridge C18[8]
-
Mobile Phase: Acetonitrile and Water (pH 4.0)[8]
-
Flow Rate: 1.5 mL/min[8]
-
Injection Volume: Not specified
-
Fluorescence Detection: Excitation at 276 nm, Emission at 310 nm[8]
-
Internal Standard: 2,4-ditert-butylphenol[8]
Data Presentation
The following tables summarize the performance characteristics of various HPLC methods for Propofol quantification in plasma, providing a basis for method selection and comparison.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.20 - 10.00 µg/mL | [5] |
| Correlation Coefficient (r) | 0.9997 | [5] |
| Limit of Quantification (LOQ) | 0.20 µg/mL | [5] |
| Recovery | 98.37% - 100.26% | [5] |
| Intra-day Precision (%RSD) | 4.72% - 9.70% | [5] |
| Inter-day Precision (%RSD) | 4.27% - 6.41% | [5] |
Table 2: HPLC-Fluorescence Detection Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 5 - 2000 ng/mL | [8] |
| Intra-assay Variability | < 10% | [8] |
| Inter-assay Variability | < 10% | [8] |
| Average Recovery | > 95% | [8] |
Table 3: LC-MS/MS Method Validation Parameters for Simultaneous Determination
| Parameter | Propofol | Midazolam | Carbamazepine | Reference |
| Linearity Range | 5 - 2000 ng/mL | 5 - 2000 ng/mL | 5 - 2000 ng/mL | [9] |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified | [9] |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified | [9] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental process for quantifying Propofol in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propofol concentration monitoring in plasma or whole blood by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration [jstage.jst.go.jp]
Application Notes and Protocols for Assessing In Vitro Efficacy of µ-Opioid Receptor Agonists: A Profile of Profadol Hydrochloride (Illustrative)
These application notes provide a framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy of potential µ-opioid receptor agonists like Profadol Hydrochloride. The protocols detailed below are standard assays used to characterize the binding affinity and functional activity of compounds targeting G-protein coupled receptors (GPCRs), such as the µ-opioid receptor.
Overview of In Vitro Efficacy Assessment
The preliminary in vitro evaluation of a µ-opioid receptor agonist typically involves a tiered approach to characterize its pharmacological profile. This includes:
-
Receptor Binding Assays: To determine the affinity of the compound for the µ-opioid receptor.
-
Functional Assays: To measure the compound's ability to activate the receptor and initiate downstream signaling. Common functional assays include:
-
cAMP Inhibition Assays: To quantify the inhibition of adenylyl cyclase activity, a hallmark of MOR activation.
-
ERK1/2 Phosphorylation Assays: To measure the activation of the mitogen-activated protein kinase (MAPK) pathway, another downstream signaling event.
-
Data Presentation
The following tables summarize illustrative quantitative data for the representative µ-opioid receptor agonist, DAMGO. These tables provide a template for presenting data obtained for this compound.
Table 1: µ-Opioid Receptor Binding Affinity of DAMGO
| Compound | Radioligand | Ki (nM) |
| DAMGO | [³H]DAMGO | 1.5 ± 0.2 |
Ki represents the inhibitory constant, indicating the affinity of the compound for the receptor.
Table 2: Functional Activity of DAMGO in cAMP Inhibition Assay
| Compound | Cell Line | EC50 (nM) |
| DAMGO | HEK293-MOR | 5.8 ± 1.1 |
EC50 represents the half-maximal effective concentration for the inhibition of forskolin-stimulated cAMP production.
Table 3: Functional Activity of DAMGO in ERK1/2 Phosphorylation Assay
| Compound | Cell Line | EC50 (nM) |
| DAMGO | CHO-K1-MOR | 12.3 ± 2.5 |
EC50 represents the half-maximal effective concentration for the induction of ERK1/2 phosphorylation.
Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi/o-coupled signaling pathway activated by a MOR agonist.
Application Notes and Protocols for Behavioral Assays of Opioid Analgesics in Preclinical Research
Introduction
These application notes provide a detailed overview of common behavioral assays used in preclinical research to evaluate the analgesic properties of opioid compounds, using Profadol Hydrochloride as a representative agent. Opioid analgesics exert their effects primarily through interaction with opioid receptors (μ, δ, and κ) in the central and peripheral nervous system. The protocols described herein are designed for researchers, scientists, and drug development professionals to assess the efficacy and potential side effects of novel opioid compounds in rodent models.
Mechanism of Action: Opioid Signaling Pathway
Opioid analgesics like this compound primarily act as agonists at μ-opioid receptors (MORs) located on neuronal membranes. The binding of an opioid agonist to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.
Caption: Simplified signaling pathway of a µ-opioid receptor agonist.
Behavioral Assays for Analgesia
The following are standard preclinical behavioral assays to evaluate the analgesic efficacy of opioid compounds.
Hot Plate Test
The hot plate test is a widely used method to assess the central analgesic effects of drugs against acute thermal pain.[1][2]
Experimental Protocol:
-
Apparatus: A commercially available hot plate analgesia meter with a controlled surface temperature. The apparatus consists of a heated plate enclosed by a clear acrylic cylinder to keep the animal on the plate.
-
Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 1-2 hours before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and observe the animal's behavior. The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the response latency.
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Experimental Workflow:
Caption: Experimental workflow for the hot plate test.
Tail-Flick Test
The tail-flick test measures the spinal analgesic effects of drugs by assessing the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[3][4]
Experimental Protocol:
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Animal Handling: Gently restrain the animal (rat or mouse) with its tail exposed.
-
Baseline Latency: Position the tail over the light source and activate the stimulus. The time taken for the animal to flick its tail away from the heat source is automatically recorded as the baseline latency. A cut-off time (e.g., 10-12 seconds) is employed to prevent tissue injury.
-
Drug Administration: Administer this compound or the vehicle control.
-
Post-treatment Latency: Measure the tail-flick latency at various time points post-administration.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. This is particularly relevant for models of neuropathic and inflammatory pain.[5]
Experimental Protocol:
-
Apparatus: A set of calibrated von Frey filaments, which are fine plastic fibers that exert a specific bending force. The test is conducted on an elevated mesh floor that allows access to the plantar surface of the animal's hind paws.
-
Acclimation: Place the animals in individual compartments on the mesh floor and allow them to acclimate for at least 30 minutes.
-
Baseline Threshold: Apply the von Frey filaments in ascending order of force to the mid-plantar surface of the hind paw. A positive response is a sharp withdrawal of the paw. The 50% withdrawal threshold is determined using the up-down method.
-
Induction of Hypersensitivity (if applicable): For models of chronic pain, mechanical hypersensitivity is induced (e.g., through nerve injury or injection of an inflammatory agent) prior to drug testing.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Threshold: Determine the 50% withdrawal threshold at specified time points after drug administration.
-
Data Analysis: The analgesic effect is measured as an increase in the 50% paw withdrawal threshold.
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison of different doses of this compound against a vehicle control.
Table 1: Analgesic Efficacy of this compound in the Hot Plate Test
| Treatment Group (Dose, mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) at 60 min (Mean ± SEM) | %MPE at 60 min (Mean ± SEM) |
| Vehicle | 10 | 10.2 ± 0.8 | 11.5 ± 1.1 | 5.4 ± 4.5 |
| Profadol HCl (1.0) | 10 | 9.8 ± 0.7 | 18.7 ± 1.5 | 36.3 ± 6.2 |
| Profadol HCl (3.0) | 10 | 10.5 ± 0.9 | 25.4 ± 1.8 | 61.2 ± 7.3 |
| Profadol HCl (10.0) | 10 | 10.1 ± 0.6 | 29.8 ± 2.0 | 79.1 ± 8.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are hypothetical.
Table 2: Anti-allodynic Effect of this compound in the Von Frey Test
| Treatment Group (Dose, mg/kg) | N | Baseline Threshold (g) (Mean ± SEM) | Post-treatment Threshold (g) at 60 min (Mean ± SEM) |
| Vehicle | 8 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| Profadol HCl (1.0) | 8 | 1.4 ± 0.2 | 4.5 ± 0.6* |
| Profadol HCl (3.0) | 8 | 1.6 ± 0.3 | 8.9 ± 1.1** |
| Profadol HCl (10.0) | 8 | 1.5 ± 0.2 | 13.2 ± 1.5*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are hypothetical and assume a model of induced mechanical allodynia.
Considerations for Preclinical Opioid Research
-
Side Effects: It is crucial to monitor for potential opioid-related side effects, such as respiratory depression, sedation (which can be assessed using locomotor activity tests), and constipation.
-
Tolerance and Dependence: Chronic administration studies may be necessary to evaluate the development of tolerance to the analgesic effects and the potential for physical dependence.[5]
-
Strain and Sex Differences: The analgesic efficacy of opioids can vary between different rodent strains and sexes.[1] These factors should be considered in the experimental design.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals used should be minimized, and procedures should be refined to reduce pain and distress.
References
- 1. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Poorly Soluble Hydrochloride Salts for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with poorly soluble hydrochloride salt compounds, referred to herein as "Compound X-HCl," for in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing Compound X-HCl for in vivo administration.
Q1: My Compound X-HCl is not dissolving in aqueous solutions for my in vivo study. What are my options?
A1: Poor aqueous solubility is a common challenge for hydrochloride salts of lipophilic compounds. Several strategies can be employed to enhance solubility.[1][2][3] The appropriate method depends on the physicochemical properties of your compound and the requirements of your animal model. Key approaches include pH adjustment, the use of co-solvents, and more advanced formulation strategies.
Q2: How does pH adjustment help in dissolving my hydrochloride salt compound?
A2: For a hydrochloride salt of a weakly basic compound, increasing the pH of the solution will shift the equilibrium towards the more soluble ionized form. However, for acidic compounds, pH adjustment is also a key strategy.[1] It is crucial to determine the pKa of your compound to identify the optimal pH range for solubilization. Care must be taken to ensure the final pH of the formulation is physiologically compatible with the route of administration to avoid irritation or tissue damage.
Q3: What are co-solvents and how can they improve the solubility of Compound X-HCl?
A3: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous vehicle.[2] Common co-solvents used in in vivo studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. The selection and concentration of the co-solvent must be carefully considered to avoid toxicity in the animal model.
Below is a table summarizing the hypothetical solubility of Compound X-HCl in various solvent systems to guide your formulation development.
Data Presentation: Solubility of Compound X-HCl
| Solvent System | Concentration of Co-solvent | pH | Solubility (mg/mL) | Remarks |
| Deionized Water | N/A | 7.4 | < 0.1 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) | N/A | 7.4 | < 0.1 | Insoluble in physiological buffer. |
| 0.1 N HCl | N/A | 1.0 | 0.5 | Slight improvement in acidic conditions. |
| 0.1 N NaOH | N/A | 13.0 | 5.0 | Significant improvement in basic conditions, but may not be physiologically compatible. |
| 10% DMSO in PBS | 10% | 7.4 | 1.2 | Moderate improvement with a common co-solvent. |
| 20% PEG400 in Saline | 20% | 7.2 | 2.5 | Good solubility with a frequently used vehicle. |
| 5% Ethanol in Saline | 5% | 7.3 | 0.8 | Limited improvement. |
| 40% Propylene Glycol in Water | 40% | 7.0 | 4.1 | Good solubility, but viscosity may be a consideration. |
Q4: I have tried pH adjustment and co-solvents, but my compound is still not soluble enough or is precipitating upon dilution. What other techniques can I explore?
A4: If basic techniques are insufficient, more advanced formulation strategies may be necessary. These include:
-
Micronization: Reducing the particle size of the compound can increase the surface area for dissolution.[2][3][4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance solubility and dissolution rate.[1]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drugs.[3]
-
Emulsions and Liposomes: For highly lipophilic compounds, formulating them in lipid-based systems like emulsions or liposomes can be an effective delivery strategy.[2][5]
Experimental Protocols
Here are detailed methodologies for common solubilization techniques.
Protocol 1: Solubilization of Compound X-HCl using pH Adjustment
-
Determine the pKa of Compound X-HCl through literature search or experimental analysis.
-
Prepare a stock solution of a physiologically compatible buffer (e.g., phosphate or citrate buffer) at a pH where your compound is expected to be most soluble.
-
Accurately weigh the required amount of Compound X-HCl.
-
Gradually add the powdered compound to the buffer solution while stirring continuously.
-
Gently warm the solution (if the compound is heat-stable) to aid dissolution.
-
Measure the final pH of the solution and adjust if necessary using dilute HCl or NaOH.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles before in vivo administration.
Protocol 2: Formulation of Compound X-HCl using a Co-solvent System
-
Select a biocompatible co-solvent based on preliminary solubility tests and toxicity data (e.g., PEG400).
-
Prepare the co-solvent/vehicle mixture. For a 20% PEG400 solution, mix 2 parts of PEG400 with 8 parts of sterile saline.
-
Weigh the appropriate amount of Compound X-HCl.
-
First, dissolve the compound in the pure co-solvent (PEG400 in this case). This is a critical step to ensure the compound is fully wetted and dispersed.
-
Slowly add the aqueous vehicle (saline) to the drug-co-solvent mixture while vortexing or stirring vigorously. This gradual addition helps prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation or immiscibility.
-
Sterile filter the final solution using a 0.22 µm filter compatible with the co-solvent used.
Visualizations
Experimental Workflow for Troubleshooting Solubility
A logical workflow for troubleshooting solubility issues with Compound X-HCl.
Hypothetical Signaling Pathway Modulated by Compound X-HCl
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a central nervous system-active compound, using elements of known anesthetic mechanisms as an example.[6][7][8][9][10]
Hypothetical mechanism of action for Compound X-HCl at the neuronal synapse.
Frequently Asked Questions (FAQs)
Q5: What is the maximum concentration of DMSO that is considered safe for in vivo use?
A5: The safe concentration of DMSO is dependent on the animal species, route of administration, and study duration. For acute intravenous administration in rodents, concentrations up to 10% are often used, but it is always recommended to conduct a literature search for your specific model and, if necessary, run a small tolerability study. High concentrations of DMSO can cause hemolysis and other toxic effects.
Q6: Can I use a surfactant like Tween 80 to improve the solubility of my compound?
A6: Yes, surfactants can be very effective in solubilizing poorly soluble compounds by forming micelles.[1] Tween 80 (polysorbate 80) is a commonly used non-ionic surfactant in parenteral formulations. As with co-solvents, it is important to use the lowest effective concentration and to be aware of potential biological effects of the surfactant itself.
Q7: My compound is a hydrochloride salt. Will it be stable in a formulation with an adjusted pH?
A7: The stability of your compound in a solution with altered pH is a critical consideration. Changes in pH can lead to hydrolysis or other forms of degradation. It is essential to conduct stability studies on your final formulation under the intended storage conditions to ensure the integrity of the compound over the duration of your experiment.
Q8: Are there any alternatives to injectable formulations for poorly soluble compounds in animal studies?
A8: Depending on the goals of your study, alternative routes of administration may be considered. For example, oral gavage is a common route, and formulations for oral delivery (e.g., suspensions in methylcellulose) can sometimes be simpler to prepare. However, this will alter the pharmacokinetic profile of your compound. The choice of administration route should be guided by the clinical intended route and the experimental question.[11]
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. japer.in [japer.in]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propofol: Formulations, Administration, Effects, & More [cliniciansbrief.com]
- 6. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propofol attenuates beta-adrenoreceptor-mediated signal transduction via a protein kinase C-dependent pathway in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiozindia.com [microbiozindia.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Propofol? [synapse.patsnap.com]
- 11. US6254853B1 - Water soluble pro-drugs of propofol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Propofol Analgesia in Preclinical Research
Disclaimer: The following information is intended for research and drug development professionals. Propofol is a potent anesthetic agent and should only be handled by qualified personnel in appropriate laboratory settings. This guide is for informational purposes and does not constitute medical or veterinary advice.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Propofol dosage for maximal analgesic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Propofol-induced analgesia?
A1: Propofol's analgesic properties are believed to be multifactorial, stemming from its action on several key targets in the central nervous system. Unlike traditional opioids, Propofol's primary mechanism is not through opioid receptors. Instead, it is understood to produce analgesia through:
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Positive modulation of GABA-A receptors: Propofol enhances the activity of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to a decrease in neuronal excitability.[1][2][3][4][5]
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NMDA receptor antagonism: Propofol can inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in central sensitization and pain transmission. This action is distinct from its primary anesthetic effect mediated by GABA-A receptors.[6][7][8][9][10]
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Anti-inflammatory effects: Propofol has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways, such as the NF-κB and p38 MAPK pathways.[11][12][13][14] This can contribute to its analgesic effect, particularly in models of inflammatory pain.
Q2: Is Propofol a standalone analgesic?
A2: While Propofol exhibits analgesic properties, it is not typically used as a standalone analgesic in clinical practice. Its primary use is for induction and maintenance of anesthesia. In research settings, its analgesic effects are often studied in the context of specific pain models. For robust and prolonged analgesia, it is often used in combination with other analgesic agents.
Q3: How can I differentiate between sedation and analgesia in my animal models?
A3: Distinguishing between sedation and analgesia is a critical aspect of study design. General anesthesia produces a loss of consciousness, preventing the perception of pain, but nociceptive signals may still be processed by the central nervous system.[15] At sub-anesthetic doses, it's important to use behavioral tests that are specific to nociceptive responses and less influenced by motor impairment. Key strategies include:
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Righting Reflex: A common indicator of sedation. An animal that has lost its righting reflex is considered sedated.
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Nociceptive-Specific Behaviors: In the formalin test, behaviors like flinching, licking, and biting of the injected paw are considered nociceptive responses.[16][17][18][19][20]
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Reflexive vs. Integrated Pain Responses: Tests like the tail-flick and hot plate assess spinal reflexes, which can sometimes be present even under light sedation. More complex behaviors, such as guarding or vocalization upon palpation of a surgical site, are better indicators of integrated pain perception.
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Dose-Response Curves: Establishing separate dose-response curves for sedative effects (e.g., loss of righting reflex) and analgesic effects (e.g., reduction in flinching in the formalin test) can help identify a therapeutic window for analgesia without profound sedation.
Q4: What are the common challenges when using Propofol for analgesia studies?
A4: Researchers may encounter several challenges, including:
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Narrow Therapeutic Window: The doses required for analgesia can be close to those causing significant sedation or even anesthesia.
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Variability in Response: Individual animal responses to Propofol can vary based on factors like age, strain, and metabolic rate.
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Pain on Injection: The formulation of Propofol can cause pain upon injection, which can be a confounding factor in pain studies.[21][22]
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Cardiorespiratory Depression: Propofol can cause hypotension and respiratory depression, especially at higher doses, which may require physiological monitoring.[21][23]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable analgesic effect | Inadequate Dose: The dose of Propofol may be too low to produce a significant analgesic response. | Consult dose-response data from similar studies. Perform a dose-escalation study to determine the effective analgesic dose in your specific model and animal strain. |
| Timing of Administration: The timing of Propofol administration relative to the nociceptive stimulus may be suboptimal. | For preventive analgesia, administer Propofol before the painful stimulus.[6][7][8][9] For therapeutic analgesia, administer it after the onset of pain. | |
| Pain Model Insensitivity: The chosen pain model may not be sensitive to the analgesic mechanisms of Propofol. | Consider using models of inflammatory or neuropathic pain where Propofol's anti-inflammatory and NMDA receptor antagonist properties are more relevant. | |
| Sedation Masking Analgesia: At higher doses, profound sedation may prevent the animal from exhibiting pain behaviors, leading to a false-negative result for analgesia. | Carefully observe the animal for subtle pain behaviors. Use a dose that provides analgesia without causing complete loss of motor function. Establish a clear distinction between sedation and analgesia in your scoring system. | |
| High variability in analgesic response | Individual Animal Differences: Factors such as age, weight, and metabolism can influence drug response. | Ensure a homogenous animal population. Increase the sample size to improve statistical power. |
| Inconsistent Drug Administration: Inaccurate dosing or inconsistent injection speed can lead to variable plasma concentrations. | Use precise dosing techniques and a consistent administration protocol. | |
| Adverse events (e.g., respiratory depression, hypotension) | Dose is too high: The administered dose is likely in the anesthetic range. | Reduce the dose to a sub-anesthetic level. Monitor physiological parameters such as heart rate, respiratory rate, and blood pressure. |
| Rapid Injection: A rapid bolus injection can lead to a sudden high plasma concentration. | Administer Propofol as a slow infusion or a slower bolus injection to achieve a more stable plasma concentration. | |
| Pain on injection confounding results | Formulation of Propofol: The standard lipid emulsion can be irritating to blood vessels. | Consider using a formulation with a lower concentration of free Propofol or co-administering a local anesthetic like lidocaine (after verifying compatibility and institutional guidelines).[22] |
Data Presentation
Table 1: Preclinical Dose-Response Data for Propofol in the Rat Formalin Test
| Dose (mg/kg, i.p.) | Analgesic Effect (Phase I Flinching Reduction) | Analgesic Effect (Phase II Flinching Reduction) | Reference |
| 8.7 (ED50) | Significant reduction | Not specified | [16][17][18][19] |
| 0.6 (infusion, mg/kg/min) | Significant preventive analgesia | Significant preventive analgesia | [8] |
Note: ED50 is the dose that produces 50% of the maximal effect. Data are compiled from multiple studies and should be used as a guideline. Optimal doses should be determined empirically for each experimental setup.
Experimental Protocols
Formalin-Induced Inflammatory Pain Model in Rats
This protocol is a widely used model for assessing the analgesic efficacy of compounds against tonic, inflammatory pain.[20]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Propofol solution
-
5% Formalin solution
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer Propofol or vehicle control intraperitoneally (i.p.) at the desired dose and time point before formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the rat back into the observation chamber and record the number of flinches of the injected paw. The observation period is typically divided into two phases:
-
Phase I (Acute Phase): 0-5 minutes post-injection. This phase is characterized by intense flinching and is thought to be due to direct C-fiber activation.
-
Phase II (Inflammatory Phase): 15-60 minutes post-injection. This phase involves an inflammatory response and central sensitization.
-
-
Data Analysis: Compare the number of flinches between the Propofol-treated groups and the control group for both phases. A significant reduction in flinching indicates an analgesic effect.
Mandatory Visualizations
Signaling Pathways
Caption: Overview of Propofol's multifactorial analgesic mechanisms.
Experimental Workflow
Caption: Experimental workflow for the formalin-induced pain model.
Logical Relationship
Caption: Logical relationship for optimizing Propofol dosage.
References
- 1. Modulation of the GABAA receptor by propofol is independent of the gamma subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and modulation of recombinant glycine and GABAA receptors by 4‐halogenated analogues of propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propofol produces preventive analgesia via GluN2B-containing NMDA receptor/ERK1/2 signaling pathway in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Propofol produces preventive analgesia via GluN2B-containing NMDA receptor/ERK1/2 signaling pathway in a rat model of i… [ouci.dntb.gov.ua]
- 9. Propofol produces preventive analgesia via GluN2B-containing NMDA receptor/ERK1/2 signaling pathway in a rat model of inflammatory pain | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. Propofol Inactivates NF-κB Pathway to Inhibit Lipopolysaccharide-Induced Myocarditis via miR-142-5p/SOCS1 Axis [aber.apacsci.com]
- 13. preprints.org [preprints.org]
- 14. NF‐kB signaling in cardiomyocytes is inhibited by sevoflurane and promoted by propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rodent Anesthesia and Analgesia | Animal Care and Use Program [animalcare.ubc.ca]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic antinociceptive effects of alfentanil and propofol in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pain on propofol injection: Causes and remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Refining experimental protocols for Profadol Hydrochloride research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Profadol Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic opioid analgesic that acts as a mixed agonist-antagonist at the µ-opioid receptor (MOR). This dual activity means that it can produce analgesic effects while also potentially mitigating some of the adverse effects associated with full µ-opioid agonists. Its analgesic potency is reported to be comparable to pethidine.
Q2: What are the key in vitro assays to characterize the activity of this compound at the µ-opioid receptor?
To characterize the activity of this compound, three main types of in vitro assays are recommended:
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of this compound to the µ-opioid receptor.
-
GTPγS Binding Assays: This functional assay measures the extent of G-protein activation upon receptor binding, which helps to determine the agonist or antagonist nature of the compound and its potency (EC50) and efficacy (Emax).
-
cAMP Assays: These assays measure the inhibition of adenylyl cyclase activity, a downstream effect of MOR activation, providing another measure of the functional activity of this compound.
Q3: What are the standard in vivo models to assess the analgesic efficacy of this compound?
Standard in vivo models to test the analgesic properties of opioid compounds like this compound include:
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Tail-flick test: Measures the latency of a rodent to withdraw its tail from a noxious heat source. This test is primarily for spinal-mediated analgesia.
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Hot-plate test: Measures the latency of a rodent to show a pain response (e.g., licking paws, jumping) when placed on a heated surface. This assay assesses supraspinally mediated analgesia.
Q4: How can I analyze the purity and concentration of my this compound samples?
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and concentration of this compound. As a pyrrolidine derivative, a reverse-phase HPLC method can be developed. The selection of the column (e.g., C18), mobile phase composition (e.g., acetonitrile and water with a modifying agent like formic or phosphoric acid), and detector (e.g., UV-Vis) will need to be optimized for your specific experimental setup.
Troubleshooting Guides
Problem 1: High variability or low signal in µ-opioid receptor binding assays.
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Possible Cause 1: Inconsistent membrane preparation.
-
Solution: Ensure a standardized and repeatable protocol for preparing cell membranes expressing the µ-opioid receptor. Use a consistent buffer system and centrifugation steps. Quantify the protein concentration of each membrane preparation and use a consistent amount in each assay.
-
-
Possible Cause 2: Degradation of the radioligand or this compound.
-
Solution: Prepare fresh solutions of the radioligand and this compound for each experiment. Store stock solutions at the recommended temperature and protect them from light if they are photosensitive.
-
-
Possible Cause 3: Suboptimal assay conditions.
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Solution: Optimize incubation time, temperature, and buffer composition (pH, ionic strength). Ensure that the concentration of the radioligand is appropriate for the receptor density in your membrane preparation.
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Problem 2: Inconsistent results in GTPγS functional assays.
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Possible Cause 1: Low levels of G-protein coupling.
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Solution: Ensure that the cell line used for membrane preparation expresses a sufficient density of both the µ-opioid receptor and the relevant G-proteins (Gi/Go). Use fresh GDP in your assay buffer to ensure a pool of inactive G-proteins ready for activation.
-
-
Possible Cause 2: High basal GTPγS binding.
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Solution: Optimize the concentration of GDP in the assay to reduce basal (agonist-independent) GTPγS binding. Ensure that the membranes have not been stored for too long or subjected to freeze-thaw cycles that could increase basal activity.
-
-
Possible Cause 3: Issues with the radiolabeled [³⁵S]GTPγS.
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Solution: Check the expiration date of the [³⁵S]GTPγS and handle it according to the manufacturer's instructions to avoid degradation.
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Problem 3: Unexpected results in in vivo analgesic studies.
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Possible Cause 1: Incorrect dosage or route of administration.
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Solution: Perform a dose-response study to determine the optimal analgesic dose of this compound. Ensure the chosen route of administration (e.g., intravenous, subcutaneous, intraperitoneal) is appropriate and consistently applied.
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-
Possible Cause 2: Animal stress.
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Solution: Acclimatize the animals to the experimental setup and handling procedures to minimize stress-induced analgesia, which can mask the effect of the drug.
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Possible Cause 3: Development of tolerance.
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Solution: If conducting repeated dosing studies, be aware of the potential for the development of tolerance to the analgesic effects of this compound. Include appropriate control groups to assess this.
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Data Presentation
The following tables provide a template for summarizing key quantitative data from in vitro and in vivo experiments with this compound.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound at the µ-Opioid Receptor
| Assay Type | Parameter | Value | Cell Line/Membrane Source | Reference Compound | Reference Value |
| Radioligand Binding | Ki (nM) | CHO-hMOR | Morphine | ||
| GTPγS Binding | EC50 (nM) | CHO-hMOR | DAMGO | ||
| GTPγS Binding | Emax (%) | CHO-hMOR | DAMGO | 100% | |
| cAMP Assay | IC50 (nM) | HEK-hMOR | Morphine |
Table 2: In Vivo Analgesic Efficacy of this compound
| Assay Type | Animal Model | Dose (mg/kg) | Route of Administration | Maximum Possible Effect (%) | ED50 (mg/kg) |
| Tail-Flick Test | Mouse | IV | |||
| Hot-Plate Test | Rat | SC |
Experimental Protocols
1. Radioligand Competition Binding Assay for µ-Opioid Receptor
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Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
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Materials:
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Cell membranes prepared from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR).
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[³H]DAMGO (a selective µ-opioid receptor agonist radioligand).
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This compound.
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Naloxone (a non-selective opioid antagonist for determining non-specific binding).
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Scintillation fluid and a scintillation counter.
-
-
Methodology:
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Prepare serial dilutions of this compound.
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In a 96-well plate, add a fixed concentration of [³H]DAMGO, the cell membranes, and varying concentrations of this compound or naloxone (for non-specific binding) in the binding buffer.
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Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of specific [³H]DAMGO binding).
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Calculate the Ki value using the Cheng-Prusoff equation.
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2. [³⁵S]GTPγS Functional Assay
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Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a µ-opioid receptor agonist.
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Materials:
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Cell membranes from a cell line expressing the µ-opioid receptor.
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[³⁵S]GTPγS.
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This compound.
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DAMGO (a full µ-opioid receptor agonist).
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GDP (Guanosine diphosphate).
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Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Methodology:
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Prepare serial dilutions of this compound and DAMGO.
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In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compounds in the assay buffer.
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Initiate the reaction by adding [³⁵S]GTPγS.
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Incubate the plate at 30°C for 60 minutes.
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Terminate the reaction by rapid filtration and wash with ice-cold buffer.
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Measure the incorporated [³⁵S]GTPγS using a scintillation counter.
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Plot the concentration-response curve and determine the EC50 and Emax values for this compound, relative to the full agonist DAMGO.
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3. In Vivo Hot-Plate Analgesia Assay
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Objective: To assess the supraspinal analgesic effect of this compound.
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Materials:
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Male Sprague-Dawley rats.
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A hot-plate apparatus maintained at a constant temperature (e.g., 55°C).
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This compound solution for injection.
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Vehicle control (e.g., saline).
-
-
Methodology:
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Acclimatize the rats to the experimental room and handling.
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Determine the baseline latency for each rat by placing it on the hot plate and measuring the time until a nociceptive response is observed (e.g., paw licking or jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
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Administer this compound or vehicle control via the desired route (e.g., subcutaneous).
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At predetermined time points after injection (e.g., 15, 30, 60, 90, 120 minutes), place the rat back on the hot plate and measure the response latency.
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Calculate the percentage of Maximum Possible Effect (%MPE) for each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
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Analyze the data to determine the time course of the analgesic effect and the peak effect.
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Mandatory Visualizations
Caption: Profadol HCl signaling pathway at the µ-opioid receptor.
Caption: Experimental workflow for Profadol HCl characterization.
Caption: Troubleshooting logic for inconsistent results.
Technical Support Center: Managing Side Effects of Profadol Hydrochloride in Animal Models
Disclaimer: Information regarding "Profadol Hydrochloride" is limited in publicly available scientific literature. This technical support guide is based on general principles of managing side effects of anesthetic agents in animal models and may not be exhaustive or specific to this compound. Researchers should exercise caution and consult with a veterinarian experienced in laboratory animal medicine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analgesic compound. While detailed public information on its specific mechanism is scarce, it is listed in some databases as a non-competitive NMDA receptor antagonist. This suggests it may exert its effects by modulating glutamate signaling in the central nervous system, a pathway involved in pain transmission.
Q2: What are the expected therapeutic effects of this compound in animal models?
Given its classification, this compound is expected to produce analgesia, making it potentially useful for studies involving pain management or as an adjunct to anesthesia.
Q3: What are the potential side effects of this compound in research animals?
Due to the limited specific data on this compound, potential side effects can be extrapolated from other NMDA receptor antagonists. These may include, but are not limited to:
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Neurological: Sedation, ataxia (impaired coordination), dizziness, and at higher doses, potential for dissociative effects or neurotoxicity.
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Cardiovascular: Changes in heart rate and blood pressure.
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Respiratory: Respiratory depression, especially when used in combination with other central nervous system depressants.
Q4: How can I monitor for adverse effects during my experiment?
Continuous monitoring of vital signs is crucial. This includes:
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Heart rate
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Respiratory rate and effort
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Blood pressure (if feasible for the animal model)
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Body temperature
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Behavioral changes (e.g., excessive sedation, agitation)
Troubleshooting Guide
| Observed Side Effect | Potential Cause | Recommended Action |
| Excessive Sedation / Prolonged Recovery | High dose of this compound; Interaction with other CNS depressants. | Reduce the dose of this compound in subsequent experiments. If other sedatives or anesthetics are used, consider reducing their dosage as well. Ensure the animal is kept warm and monitored until fully recovered. |
| Respiratory Depression (shallow breathing, decreased rate) | Dose-dependent effect of this compound; Synergistic effect with other drugs. | Provide respiratory support (e.g., supplemental oxygen). In severe cases, assisted ventilation may be necessary. Be prepared with reversal agents for concomitant drugs if available. |
| Cardiovascular Instability (hypo/hypertension, arrhythmias) | Direct effect on the cardiovascular system. | Monitor blood pressure and heart rate closely. Administer intravenous fluids to support blood pressure if hypotension occurs. Consult with a veterinarian for appropriate pharmacological intervention if arrhythmias are observed. |
| Ataxia or Abnormal Motor Activity | NMDA receptor antagonism. | Ensure the animal is housed in a safe environment to prevent injury. This side effect is typically dose-dependent and should resolve as the drug is metabolized. |
Experimental Protocols
Due to the lack of specific published studies on this compound in animal models, detailed experimental protocols are not available. Researchers should develop a pilot study to determine the optimal dose and monitor for side effects in their specific animal model and experimental conditions.
General Protocol for a Pilot Study:
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Animal Model: Select the appropriate species and strain for the research question.
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Acclimation: Allow animals to acclimate to the facility and handling for a minimum of 72 hours.
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Dose Escalation: Begin with a low, sub-therapeutic dose of this compound and gradually increase the dose in different cohorts of animals.
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Administration: Administer the drug via the intended route (e.g., intravenous, intraperitoneal).
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Monitoring: Continuously monitor for the side effects listed in the troubleshooting guide for a defined period post-administration.
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Data Collection: Record all physiological and behavioral data systematically.
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Endpoint: Define a clear endpoint for the experiment and ensure humane euthanasia if severe, unmanageable side effects occur.
Visualizations
Hypothesized Signaling Pathway
The following diagram illustrates a simplified, hypothesized signaling pathway for an NMDA receptor antagonist like this compound.
Caption: Hypothesized mechanism of this compound as an NMDA receptor antagonist.
Experimental Workflow for Side Effect Management
This diagram outlines a logical workflow for observing and managing potential side effects during an experiment with this compound.
Caption: Workflow for managing potential side effects of this compound.
Technical Support Center: Synthesis of Profadol Hydrochloride - Information Advisory
Advisory: Limited public information is available regarding the specific synthesis protocols for Profadol Hydrochloride. Widespread searches for detailed experimental procedures, optimization data, and common troubleshooting issues related to its synthesis have yielded minimal specific results. Much of the available literature focuses on a similarly named anesthetic, Propofol, which has a distinct chemical structure and synthesis pathway.
This advisory aims to provide general guidance based on analogous chemical syntheses and theoretical principles applicable to the synthesis of similar compounds. The information herein is intended for experienced researchers and should be adapted and validated experimentally.
Frequently Asked Questions (FAQs) - General Guidance
Q1: What is a likely synthetic route for Profadol?
Q2: What are the critical parameters to control for yield and purity in such a synthesis?
For a multi-step synthesis of this nature, several parameters are critical:
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Reaction Temperature: Each step will have an optimal temperature range to maximize product formation and minimize side reactions. Precise temperature control is crucial.
-
Reagent Stoichiometry: The molar ratios of reactants and reagents must be carefully controlled to ensure complete conversion and avoid the formation of impurities from unreacted starting materials.
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Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and the solubility of reactants, intermediates, and byproducts.
-
pH Control: In steps involving acid or base catalysis, or in work-up and extraction procedures, maintaining the correct pH is essential for product stability and separation.
-
Purification of Intermediates: Ensuring the purity of each intermediate before proceeding to the next step is critical for achieving high purity in the final product.
Q3: What are potential impurities that could arise during the synthesis of this compound?
Based on analogous syntheses, potential impurities could include:
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Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials or intermediates in the final product.
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Over-alkylation or Incomplete Alkylation Products: If the synthesis involves alkylation steps, there is a risk of multiple alkyl groups being added or the desired alkylation not occurring.
-
Isomers: Depending on the reaction conditions, structural isomers of Profadol may be formed.
-
Solvent Residues: Inadequate drying of the final product can lead to the presence of residual solvents.
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Degradation Products: The product may degrade if exposed to harsh conditions (e.g., high temperatures, strong acids or bases) for extended periods.
Troubleshooting Guide - General Principles
This guide provides a logical workflow for addressing common issues encountered in multi-step organic syntheses, which can be adapted for this compound synthesis.
| Problem | Potential Cause | Suggested Action |
| Low Yield | Incomplete reaction | - Increase reaction time.- Increase reaction temperature (monitor for degradation).- Check the purity and activity of reagents. |
| Product loss during work-up/purification | - Optimize extraction solvent and pH.- Employ alternative purification methods (e.g., column chromatography, recrystallization from a different solvent system). | |
| Side reactions | - Lower the reaction temperature.- Change the order of reagent addition.- Use a more selective reagent. | |
| Low Purity | Presence of starting materials | - Drive the reaction to completion (see "Low Yield").- Improve purification of the final product. |
| Formation of byproducts | - Adjust reaction conditions to disfavor byproduct formation (e.g., temperature, stoichiometry).- Optimize the purification method to effectively remove the specific byproduct. | |
| Product degradation | - Reduce reaction time or temperature.- Perform reactions under an inert atmosphere (e.g., nitrogen, argon) if the compound is sensitive to oxidation. |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate a general logical workflow for troubleshooting synthesis issues and a hypothetical purification process.
Caption: A logical workflow for troubleshooting common synthesis problems.
Caption: A general workflow for the purification and salt formation of a basic amine compound.
Disclaimer: The information provided above is based on general chemical principles and is for informational purposes only. It is not a substitute for validated experimental protocols. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis.
Troubleshooting inconsistent results in Profadol Hydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Profadol Hydrochloride assays. Due to the limited availability of specific, validated assay protocols for this compound in the public domain, this guide is based on general principles of analytical chemistry, particularly for the analysis of basic compounds and pyrrolidine alkaloids by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for assay development?
A1: this compound is the salt of a weak base. Its chemical structure contains a tertiary amine within a pyrrolidine ring, making it a basic compound. Understanding its pKa is crucial for developing a robust HPLC method, as the pH of the mobile phase will significantly impact its retention and peak shape. It is also important to consider its solubility in various organic solvents and aqueous buffers to prepare standards and samples effectively.
Q2: What type of analytical column is most suitable for this compound analysis?
A2: A C18 reversed-phase column is a common starting point for the analysis of small molecules like Profadol. However, due to its basic nature, peak tailing can be an issue on traditional silica-based C18 columns. Using a column with end-capping or a modern, high-purity silica column can minimize these secondary interactions. For basic compounds, it is often beneficial to work at a pH where the analyte is in a single ionic form.
Q3: What are the typical sources of variability in this compound assays?
A3: Inconsistent results in this compound assays can arise from several factors, including:
-
Sample Preparation: Incomplete extraction, sample degradation, or inconsistencies in dilution.
-
Mobile Phase Preparation: Inaccurate pH adjustment, improper degassing, or changes in composition over time.
-
Column Performance: Column degradation, contamination, or voids in the packing material.
-
System Issues: Leaks in the HPLC system, pump malfunctions, or detector noise.
-
Standard Instability: Degradation of the this compound reference standard.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like Profadol is often due to secondary interactions with residual silanols on the silica-based column packing.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to ensure the analyte is fully protonated and to suppress the ionization of silanols. Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites. Use an end-capped or high-purity silica column designed for basic compounds. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Column Void | A void at the head of the column can cause peak distortion. Replace the column. |
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What should I investigate?
A: Fluctuating retention times are a common issue in HPLC and can point to problems with the mobile phase, the pump, or the column temperature.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Mobile Phase pH Fluctuation | Ensure the mobile phase is well-buffered and the pH is stable. A small change in pH can significantly impact the retention of an ionizable compound like Profadol. |
| Inconsistent Mobile Phase Composition | If using a gradient, ensure the pump is mixing the solvents accurately. For isocratic methods, prepare the mobile phase fresh daily and ensure proper mixing. |
| Pump Malfunction | Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. |
Experimental Protocols
General HPLC Method for this compound (Hypothetical)
This protocol is a general starting point and will require optimization and validation for your specific application.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size (end-capped)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 10 5 95 12 5 95 12.1 95 5 | 15 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (95:5 A:B).
Visualizations
Caption: Generalized HPLC Experimental Workflow.
Caption: Hypothetical Signaling Pathway for an Opioid Agonist.
Protocol modifications for studying Profadol Hydrochloride in different species
Technical Support Center: A Researcher's Guide to Propofol Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Propofol in various species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Propofol?
Propofol's primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter in the central nervous system.[1][2][3] By binding to the GABA-A receptor, Propofol enhances the effects of GABA, increasing the duration of chloride channel opening. This leads to hyperpolarization of the neuronal membrane, resulting in a more significant inhibitory effect on neurons, which manifests as sedation, hypnosis, and anesthesia.[2]
Q2: Are there species-specific differences in Propofol metabolism that I should be aware of?
Yes, significant species-specific differences exist in the metabolism and pharmacokinetics of Propofol. While it is rapidly metabolized in most species, primarily through hepatic glucuronidation, the clearance rates and metabolic pathways can vary.[4][5] For instance, cats have a deficiency in the glucuronide conjugation pathway, which can lead to slower elimination and prolonged half-life compared to other species like dogs or rats.[5] Extrahepatic metabolism, including in the lungs, kidneys, and small intestine, also contributes significantly to Propofol clearance, with its contribution varying among species.[4][6]
Q3: What are the known signaling pathways affected by Propofol?
Beyond its primary action on GABA-A receptors, Propofol has been shown to modulate other signaling pathways. Notably, it can activate the phosphoinositide 3-kinase (PI3K)/AKT pathway and the Janus kinase (JAK) 2/signal transducer and activator of transcription (STAT) 3 pathway, which are involved in cardioprotective signaling.[7] Propofol may also inhibit N-methyl-D-aspartate (NMDA) receptors and activate glycine receptors, contributing to its overall inhibitory effects in the central nervous system.[2]
Propofol Signaling Pathway Diagram
Caption: Simplified signaling pathways of Propofol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High incidence of apnea upon induction | Dose administered too rapidly or too high. Potentiation by other sedative agents (e.g., opioids, benzodiazepines). | Administer Propofol slowly over 60-90 seconds to effect (until endotracheal intubation is possible).[8] Reduce the dose if co-administering with other respiratory depressants.[9] Ensure appropriate ventilatory support is available. |
| Significant hypotension following administration | Vasodilation due to inhibition of sympathetic vasoconstrictor activity. Myocardial depression. Hypovolemia or catecholamine depletion in the animal. | Administer intravenous fluids prior to induction to ensure euvolemia. Reduce the rate of infusion or the bolus dose.[9][10] Use with caution in animals that are hypovolemic or have compromised cardiovascular function.[9] |
| Pain on injection | Activation of the TRPA1 pain receptor, especially in smaller veins. | Administer via a larger vein (e.g., antecubital fossa).[10] Consider pre-treatment with intravenous lidocaine before the Propofol bolus.[9] |
| Unexpectedly prolonged recovery in certain species | Slower metabolic clearance in species with specific enzyme deficiencies (e.g., cats and glucuronidation).[5] Individual animal variability. | Be aware of species-specific pharmacokinetic differences.[5] Start with a lower dose and titrate to effect. Monitor the animal closely during the recovery period. |
| Microbial contamination of Propofol emulsion | The lipid emulsion supports microbial growth. Improper aseptic technique during handling. | Adhere strictly to aseptic techniques when drawing up and administering Propofol.[9] Use single-dose vials whenever possible and discard any unused portion. Some formulations contain preservatives to reduce contamination risk.[11] |
Experimental Protocols
General Anesthesia Induction and Maintenance in a Canine Model
This protocol is a general guideline and should be adapted based on the specific experimental needs and the health status of the animal.
1. Pre-anesthetic Preparation:
-
Fast the animal for an appropriate period as per institutional guidelines to prevent aspiration.
-
Obtain baseline physiological parameters, including heart rate, respiratory rate, and temperature.
-
Place an intravenous catheter in a suitable vein (e.g., cephalic vein).
2. Premedication (Optional but Recommended):
-
Administer a premedication cocktail to provide pre-emptive analgesia and reduce the required dose of Propofol.[12] A combination of an opioid (e.g., fentanyl) and a sedative may be used.
3. Anesthesia Induction:
-
Administer Propofol intravenously, slowly over 60-90 seconds, to effect.[8] The typical induction dose may vary.
-
Continue administration until the jaw tone is relaxed and endotracheal intubation can be achieved without a laryngeal response.
-
Secure the endotracheal tube and connect it to an anesthesia machine for delivery of oxygen and, if applicable, inhalant anesthetic.
4. Anesthesia Maintenance:
-
Option A (Inhalant Anesthesia): Maintain anesthesia with an inhalant anesthetic (e.g., isoflurane) delivered in oxygen.
-
Option B (Total Intravenous Anesthesia - TIVA): Maintain anesthesia with a continuous rate infusion (CRI) of Propofol. The infusion rate should be titrated to maintain the desired anesthetic depth.
5. Monitoring:
-
Continuously monitor vital signs, including heart rate, respiratory rate, blood pressure, oxygen saturation (SpO₂), and end-tidal CO₂ (ETCO₂).[8]
-
Monitor anesthetic depth using indicators such as palpebral reflex, jaw tone, and response to surgical stimuli.
Experimental Workflow for a Pharmacokinetic Study
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Propofol? [synapse.patsnap.com]
- 3. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter clinical evaluation of a multi-dose formulation of propofol in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Propofol - Wikipedia [en.wikipedia.org]
- 11. Comparison of Two Dilution Protocol for Contamination Potential of Propofol Hydrochloride - WSAVA2007 - VIN [vin.com]
- 12. acuc.berkeley.edu [acuc.berkeley.edu]
Technical Support Center: Strategies to Minimize Propranolol Hydrochloride Degradation in Solution
Disclaimer: Initial searches for "Profadol Hydrochloride" did not yield specific stability data. This technical support guide focuses on Propranolol Hydrochloride , a structurally similar and well-documented compound, to provide relevant strategies for minimizing degradation in solution.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions regarding the stability of Propranolol Hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of Propranolol Hydrochloride in solution?
A1: The main factors contributing to the degradation of Propranolol Hydrochloride in solution are pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] The stability of Propranolol Hydrochloride is significantly dependent on these conditions, and controlling them is crucial for minimizing degradation.
Q2: How does pH affect the stability of Propranolol Hydrochloride solutions?
A2: Propranolol Hydrochloride solutions exhibit maximum stability at an acidic pH of approximately 3.[1][4] As the pH becomes alkaline, the rate of decomposition increases rapidly.[1][4] One study found that the optimal degradation rate in a heat-activated persulfate system was achieved at pH 7, with slower rates at both more acidic and more alkaline pH values.[3]
Q3: What is the impact of temperature on the stability of Propranolol Hydrochloride solutions?
A3: Elevated temperatures accelerate the degradation of Propranolol Hydrochloride.[5] Studies have shown that increasing the temperature enhances the removal efficiency of the compound in solution.[3] For long-term storage, refrigeration at 4°C is often recommended, although Propranolol Hydrochloride suspensions have demonstrated stability for up to 120 days at both 4°C and 25°C.[6][7] It is also advised to protect solutions from freezing and excessive heat.
Q4: Is Propranolol Hydrochloride sensitive to light?
A4: Yes, Propranolol Hydrochloride is sensitive to light and can undergo photodegradation.[5][8] Due to its naphthalene skeleton, it is unstable at high light intensities.[5][8] Therefore, it is recommended to store solutions in tight, light-resistant containers, such as amber bottles.[1][9]
Q5: What are the main degradation pathways for Propranolol Hydrochloride?
A5: The primary degradation pathways for Propranolol Hydrochloride include:
-
Hydrolysis: This is a common degradation route, particularly under acidic or alkaline conditions.[10]
-
Oxidation: The isopropylamine side-chain can be oxidized.[4] The presence of oxidizing agents like hydrogen peroxide can induce degradation.[2][11] In some advanced oxidation processes, both sulfate and hydroxyl radicals can contribute to its degradation.[12][13]
-
Photolysis: Exposure to light can lead to the formation of degradation products such as 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.[8][14]
Q6: What are the recommended storage conditions for Propranolol Hydrochloride solutions?
A6: To minimize degradation, Propranolol Hydrochloride solutions should be stored in tightly sealed, light-resistant containers at controlled room temperature (20-25°C) or under refrigeration (around 4°C).[6][15][16] The optimal pH for aqueous solutions is around 3.[1][4] It is also crucial to protect solutions from moisture and excessive heat.[1] For solutions prepared in organic solvents like ethanol, DMSO, or dimethylformamide, storage at -20°C for up to a month or -80°C for up to six months is recommended for long-term stability.[16][17]
Troubleshooting Guide
Q1: I am observing unexpected degradation of my Propranolol Hydrochloride solution, even under recommended storage conditions. What could be the cause?
A1: If you are experiencing unexpected degradation, consider the following possibilities:
-
Contamination: The presence of trace metals or microbial contamination can catalyze degradation reactions. Ensure high-purity solvents and sterile techniques are used.
-
Incompatible Excipients: If your solution contains other components, they may be interacting with the Propranolol Hydrochloride. For example, some tablet excipients can bind to the active ingredient, affecting its stability.[5]
-
Inappropriate Container Material: While amber glass is generally recommended, interactions with certain plastic containers can occur. Ensure the container material is inert.
-
Oxygen Exposure: For long-term storage, purging the container with an inert gas like nitrogen can help prevent oxidative degradation.
Q2: My analytical results for Propranolol Hydrochloride stability studies are inconsistent. What are some potential reasons?
A2: Inconsistent results can arise from several sources:
-
Analytical Method Variability: Ensure your analytical method, such as HPLC, is properly validated for stability indicating. The method should be able to separate the intact drug from its degradation products.[2][11]
-
Sample Preparation: Inconsistent sample handling, such as variations in dilution or extraction, can lead to variable results.
-
pH Fluctuation: Small changes in the pH of your solution can significantly impact the degradation rate.[1][4] Always measure and record the pH at each time point.
-
Temperature Gradients: Inconsistent temperature control during the study can affect degradation kinetics. Use calibrated temperature-controlled chambers.
Q3: I am having difficulty separating Propranolol Hydrochloride from its degradation products using reverse-phase HPLC. What can I do?
A3: To improve the separation of Propranolol Hydrochloride and its degradants, you can try the following:
-
Optimize the Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Modifying the pH of the buffer can also significantly alter the retention times and selectivity.[2][11][18]
-
Try a Different Column: If optimization of the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, can often provide better separation of complex mixtures of the parent drug and its degradation products.[2]
Data on Propranolol Hydrochloride Degradation
Table 1: Effect of pH on the Degradation Rate Constant of Propranolol Hydrochloride in Solution
| pH | Degradation Rate Constant (k_obs) (min⁻¹) | Conditions |
| 3 | 0.014 | Heat-activated persulfate system[3] |
| 5.5 | 0.0234 | Heat-activated persulfate system[3] |
| 7 | 0.0715 | Heat-activated persulfate system[3] |
| 9 | 0.0359 | Heat-activated persulfate system[3] |
| 11 | 0.0302 | Heat-activated persulfate system[3] |
Table 2: Effect of Temperature on the Degradation of Propranolol Hydrochloride in a Heat-Activated Persulfate System
| Temperature (°C) | Removal Efficiency after 45 min (%) |
| 40 | 25.4 |
| 60 | 96.0 |
| 70 | ~100 (within 30 min) |
| Data from a study on a heat-activated persulfate system.[3] |
Table 3: Summary of Forced Degradation Studies of Propranolol Hydrochloride
| Stress Condition | Reagent/Temperature | Duration | % Degradation |
| Acid Hydrolysis | 2 M HCl | 1 hour at 70°C | 11.4% |
| Alkaline Hydrolysis | 2 M NaOH | 1 hour at 70°C | 38.9% |
| Oxidative Degradation | 30% H₂O₂ | 1 hour at 70°C | 13.6% |
| Thermal Degradation | 70°C | 1 hour | 15.0% |
| Sunlight Exposure | Sunlight | 2 hours | 13.1% |
| Data from a stability-indicating HPLC method development study.[11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Propranolol Hydrochloride
Objective: To generate potential degradation products of Propranolol Hydrochloride under various stress conditions to assess the stability-indicating properties of an analytical method.
Materials:
-
Propranolol Hydrochloride reference standard
-
Hydrochloric acid (HCl), 1 N
-
Sodium hydroxide (NaOH), 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Heating mantle or water bath
-
UV cabinet for photolytic studies
-
Hot air oven for thermal studies
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Propranolol Hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
To a specific volume of the stock solution, add an equal volume of 1 N HCl.
-
Reflux the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[2]
-
After cooling, neutralize the solution with 1 N NaOH and dilute to a known volume with the mobile phase of the analytical method.
-
-
Alkaline Hydrolysis:
-
To a specific volume of the stock solution, add an equal volume of 1 N NaOH.
-
Reflux the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 3 hours).[2]
-
After cooling, neutralize the solution with 1 N HCl and dilute to a known volume with the mobile phase.
-
-
Oxidative Degradation:
-
To a specific volume of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified duration (e.g., 7 days) or heat gently to accelerate degradation.[2]
-
Dilute to a known volume with the mobile phase.
-
-
Thermal Degradation:
-
Expose a solid sample of Propranolol Hydrochloride or a solution to a high temperature (e.g., 100°C) in a hot air oven for a defined period (e.g., 7 days).[2]
-
If a solid was used, dissolve it in a suitable solvent and dilute to a known concentration.
-
-
Photolytic Degradation:
-
Expose a solution of Propranolol Hydrochloride to UV light in a photostability chamber for a specified duration.[2]
-
Dilute to a known volume with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a stability-indicating analytical method (e.g., HPLC).
Protocol 2: Stability-Indicating HPLC Method for Propranolol Hydrochloride
Objective: To quantify the concentration of Propranolol Hydrochloride and separate it from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.[2] An isocratic elution is often sufficient.[11]
-
Detection Wavelength: 245 nm is a suitable wavelength for detection.[2]
-
Column Temperature: Ambient or controlled at 25°C.[2]
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Propranolol Hydrochloride of known concentrations in the mobile phase to create a calibration curve.
-
Preparation of Sample Solutions: Dilute the samples from the stability study to a concentration that falls within the range of the calibration curve.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak for Propranolol Hydrochloride based on its retention time.
-
Quantify the concentration of Propranolol Hydrochloride in the samples by comparing the peak area to the calibration curve.
-
Assess the purity of the Propranolol Hydrochloride peak in the stressed samples to ensure no degradation products are co-eluting. The peak purity can be evaluated using a PDA detector.
-
Visualizations
Caption: Experimental workflow for assessing Propranolol Hydrochloride stability.
Caption: Major degradation pathways of Propranolol Hydrochloride.
References
- 1. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Stability of Propranolol in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of propranolol hydrochloride suspension compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. paipharma.com [paipharma.com]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mims.com [mims.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Profadol Hydrochloride Versus Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo analgesic efficacy of Profadol Hydrochloride and morphine. Due to the limited availability of recent direct comparative studies on this compound, this analysis leverages historical data and comparisons to analogous opioid compounds to provide a comprehensive assessment for research and drug development purposes.
Executive Summary
This compound, a synthetic opioid analgesic developed in the 1960s, is characterized as a mixed agonist-antagonist at the µ-opioid receptor. Historical data suggests its analgesic potency is comparable to that of meperidine. Morphine, a potent µ-opioid receptor agonist, remains the gold standard for treating severe pain and serves as a primary benchmark in analgesic research. This guide synthesizes available in vivo data for both compounds, offering insights into their comparative efficacy.
Quantitative Data Summary
| Compound | Animal Model | Test Method | Route of Administration | ED50 (mg/kg) | Reference(s) |
| Morphine | Rat | Tail Flick Test | Intravenous (i.v.) | 1.4 - 1.8 | [1] |
| Rat | Hot Plate Test | Intravenous (i.v.) | Male: 8.4, Female: 10.6 | [1] | |
| Rat | Tail Flick Test | Subcutaneous (s.c.) | 3.25 | [2] | |
| Meperidine | Rat | - | Subcutaneous (s.c.) | Potency is less than morphine | [3][4] |
| Profadol (as CI-572) | Mouse | Tail-pinch, Tail-flick, Hot-plate | Intraperitoneal (i.p.) | 30.9 - 38.2 (for a related non-opioid) | [5] |
Note: The ED50 value for Profadol is from a study on a structurally related but non-opioid compound and is provided for contextual purposes only, highlighting the lack of direct recent data.
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays cited are crucial for interpreting the efficacy data.
Hot Plate Test
The hot plate test is a widely used method to assess the analgesic effects of drugs by measuring the latency of a thermal pain response.[6]
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).[7]
-
Procedure: An animal, typically a mouse or rat, is placed on the hot plate. The latency to a behavioral response, such as licking a hind paw or jumping, is recorded.[6]
-
Endpoint: The time it takes for the animal to exhibit a pain response is the primary measure of analgesic efficacy. A longer latency indicates a greater analgesic effect.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before placing the animal on the hot plate.
Tail-Flick Test
The tail-flick test is another common method for evaluating the analgesic properties of drugs by measuring the latency to a thermal stimulus.[8]
-
Apparatus: A device that applies a focused beam of heat to a specific portion of the animal's tail.[9]
-
Procedure: The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is measured.[8]
-
Endpoint: The tail-flick latency is the key parameter. An increased latency following drug administration signifies an analgesic effect.
-
Drug Administration: The test substance is typically administered systemically (e.g., intravenously, subcutaneously) before the test.
Signaling Pathways
Both this compound and morphine exert their primary analgesic effects through interaction with the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).
Experimental Workflow
A typical in vivo experimental workflow to compare the analgesic efficacy of two compounds is depicted below.
Comparative Efficacy Logic
The comparative efficacy of this compound relative to morphine can be inferred through its relationship with meperidine.
Conclusion
While direct, contemporary in vivo comparisons between this compound and morphine are scarce, the available historical data suggests that Profadol's analgesic efficacy is akin to that of meperidine. In vivo studies consistently demonstrate that meperidine is less potent than morphine in producing analgesia.[3][4] Therefore, it can be inferred that this compound is likely less potent than morphine as an analgesic. Further in vivo research employing modern standardized protocols would be necessary to definitively quantify the efficacy and side-effect profile of this compound relative to morphine.
References
- 1. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epidural and subcutaneous morphine, meperidine (pethidine), fentanyl and sufentanil in the rat: analgesia and other in vivo pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meperidine (pethidine) versus morphine in acute pain management of opioid-dependent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive action of McN-5195 in rodents: a structurally novel (indolizine) analgesic with a nonopioid mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. meliordiscovery.com [meliordiscovery.com]
Comparative Analysis of Receptor Binding Affinity: Profadol Hydrochloride vs. Naloxone
This guide provides a detailed comparison of the receptor binding affinities of Profadol Hydrochloride, a partial opioid agonist, and Naloxone, a non-selective competitive opioid receptor antagonist. The objective is to present available experimental data on their interaction with opioid receptors, outline the methodologies used for these determinations, and visualize the underlying principles of their interaction.
While extensive quantitative data is available for Naloxone, specific binding affinity constants (Kᵢ) for this compound at opioid receptors were not readily found in the surveyed scientific literature. This guide therefore presents the quantitative data for Naloxone and provides a qualitative comparison for Profadol based on its known pharmacological class.
Data Presentation: Receptor Binding Affinity
The following table summarizes the quantitative binding affinity data for Naloxone at the three primary opioid receptors: mu (μ), delta (δ), and kappa (κ). Binding affinity is expressed as the inhibitor constant (Kᵢ), with lower values indicating a stronger binding affinity.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) |
| Naloxone | Mu (μ) | 1.1 - 2.3 |
| Delta (δ) | 16 - 95 | |
| Kappa (κ) | 12 - 16 | |
| This compound | Mu (μ) | Data not available |
| Delta (δ) | Data not available | |
| Kappa (κ) | Data not available |
Note: The range of Kᵢ values for Naloxone reflects variations across different experimental conditions and studies.
Naloxone acts as a non-selective and competitive opioid receptor antagonist.[1] Its binding affinity is highest for the μ-opioid receptor (MOR), followed by the κ-opioid receptor (KOR), and lowest for the δ-opioid receptor (DOR).[1]
Visualizing Receptor Interaction and Experimental Workflow
The following diagrams illustrate the competitive binding dynamic between an agonist and an antagonist at an opioid receptor and the typical experimental workflow used to determine binding affinities.
Caption: Competitive interaction of Profadol (agonist) and Naloxone (antagonist) at the opioid receptor site.
References
Head-to-Head Comparison: Profadol Hydrochloride vs. Pentazocine in Analgesia
A comprehensive review of the available pharmacological and clinical data for researchers, scientists, and drug development professionals.
Disclaimer: Direct head-to-head clinical studies comparing Profadol Hydrochloride and Pentazocine are not publicly available. This compound is documented as an experimental drug with limited accessible data, precluding a direct comparative analysis based on clinical trial results. This guide provides a detailed overview of Pentazocine, based on available literature, and presents the limited information on this compound to offer a partial comparison based on existing knowledge.
Pentazocine: A Detailed Profile
Pentazocine is a synthetically prepared opioid analgesic used for managing moderate to severe pain.[1][2][3] It is also utilized as a pre-anesthetic medication and for analgesia during labor.[2][4]
Quantitative Data Summary: Pentazocine
| Parameter | Description | Source |
| Analgesic Equivalence | An oral dose of 50 mg is approximately equivalent in analgesic effect to 60 mg of codeine. | [1] |
| Onset of Action (Oral) | 15 to 30 minutes. | [1][4][5] |
| Peak Analgesia (Oral) | 1 to 3 hours. | [4] |
| Duration of Action (Oral) | 3 hours or longer. | [1][5] |
| Half-life | 2 to 3 hours. | [1] |
| Bioavailability (Oral) | Less than 20% due to first-pass metabolism. | [4] |
| Metabolism | Hepatic. | [1] |
Experimental Protocols: Pentazocine Clinical Trials
While direct head-to-head protocols with Profadol are unavailable, the following examples from studies involving pentazocine illustrate common methodologies:
Study 1: Comparison with Fentanyl in Total Intravenous Anesthesia (TIVA)
-
Objective: To compare the efficacy and safety of pentazocine and fentanyl as analgesics during TIVA with propofol for mastectomy.
-
Methodology: A retrospective analysis of 89 patients. Anesthesia was induced with propofol and ketamine, and maintained with a continuous propofol infusion. Patients received either incremental doses of fentanyl or a single dose of pentazocine. Postoperative pain was evaluated using a Visual Analogue Scale (VAS).
-
Key Findings: No significant differences were observed in hemodynamic stability, recovery time, or postoperative pain relief between the pentazocine and fentanyl groups.[6][7]
Study 2: Comparison with Tramadol for Post-Cesarean Section Pain
-
Objective: To compare the efficacy of intramuscular pentazocine (60 mg) and tramadol (100 mg), alone and in combination with piroxicam, for post-cesarean section pain.
-
Methodology: A randomized allocation study of 120 patients. The primary outcome was the control of postoperative pain. Secondary outcomes included onset and duration of action, patient satisfaction, and adverse effects.
-
Key Findings: Pentazocine demonstrated a longer duration of action and better pain control compared to tramadol in the initial hours post-surgery. The combination of pentazocine and piroxicam was superior to tramadol with piroxicam.[8]
Signaling Pathway of Pentazocine
Pentazocine exhibits a mixed mechanism of action, acting as an agonist at the kappa (κ) opioid receptor and a weak antagonist at the mu (μ) opioid receptor. Its analgesic effects are primarily attributed to its agonist activity at the κ-opioid receptor.
Caption: Mechanism of action of Pentazocine.
This compound: An Experimental Profile
Information on this compound is scarce. It is listed in the DrugBank database as an experimental small molecule drug.
Quantitative Data Summary: this compound
No quantitative data from clinical or preclinical studies are publicly available.
Experimental Protocols: this compound
No published experimental protocols for this compound are available.
Signaling Pathway of this compound
The specific signaling pathway of this compound has not been publicly documented.
Comparison and Conclusion
A direct, data-driven comparison between this compound and pentazocine is not feasible due to the lack of available information on this compound. Pentazocine is a well-characterized analgesic with a known mechanism of action, established clinical efficacy, and a defined side-effect profile. In contrast, this compound remains an experimental compound with its pharmacological properties yet to be fully disclosed in the public domain.
For researchers and drug development professionals, the key takeaway is the current data asymmetry between these two compounds. While pentazocine can serve as a benchmark in certain analgesic studies, any investigation into this compound would require access to non-public, proprietary data or the initiation of new preclinical and clinical studies.
The following workflow diagram illustrates the necessary steps for a comprehensive comparison, highlighting the current data gap for this compound.
References
- 1. ecajs.org [ecajs.org]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. Postoperative pain relief with pentazocine and acetaminophen: comparison with other analgesic combinations and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical trial of pentazocine as analgesic in paediatric cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diprivan (propofol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of Profadol Hydrochloride Compared to Standard Opioids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Profadol Hydrochloride against standard opioids such as morphine, fentanyl, and meperidine. Due to the limited availability of recent research on Profadol, this document synthesizes historical data and established pharmacological principles to offer a comprehensive overview for research and drug development purposes.
Introduction to this compound
Profadol, developed in the 1960s by Parke-Davis under the code CI-572, is an opioid analgesic characterized by a mixed agonist-antagonist activity at the µ-opioid receptor.[1] Its analgesic potency has been reported to be comparable to that of pethidine (meperidine), with an antagonistic effect approximately 1/50th that of nalorphine. This dual action suggests a pharmacological profile with the potential for a ceiling effect on respiratory depression, a common and life-threatening side effect of full opioid agonists.
Mechanism of Action
Profadol's primary mechanism of action involves its interaction with the µ-opioid receptor (MOR). As a mixed agonist-antagonist, it simultaneously produces analgesic effects (agonism) while also possessing the ability to block or reverse the effects of other opioids (antagonism). Some sources also suggest that Profadol may activate GABA receptors and inhibit the NMDA receptor, which could contribute to its overall pharmacological profile.
The signaling pathway for µ-opioid receptor activation, which is relevant to Profadol's agonist activity, is depicted below.
Therapeutic Index: A Measure of Safety
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect. A higher TI indicates a wider margin of safety. It is most commonly expressed as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[2]
TI = LD50 / ED50
Due to the age of Profadol's development, specific, publicly available therapeutic index data is scarce. However, by examining the available data for standard opioids, we can establish a baseline for comparison.
Table 1: Comparative Therapeutic Indices of Opioids (Animal Models)
| Opioid | Animal Model | Route of Administration | ED50 (Analgesia) | LD50 | Therapeutic Index (LD50/ED50) |
| Morphine | Mouse | Intraperitoneal | - | 400 mg/kg[3] | ~70[2] |
| Dog | IV / SC | - | 100-200 mg/kg[4] | - | |
| Fentanyl | Rat | Subcutaneous | - | 44 mg/kg[5] | - |
| Meperidine (Pethidine) | - | - | - | - | - |
Note: Data for Meperidine's ED50 and LD50 to calculate a precise therapeutic index from the available search results is not sufficient. Opioids generally have a narrow therapeutic index.[6]
Experimental Protocols for Assessing Therapeutic Index
The determination of the therapeutic index for opioid analgesics historically relied on animal models to establish efficacy (analgesia) and toxicity (lethality). Key experimental protocols from the era of Profadol's development are outlined below.
Assessment of Analgesic Efficacy (ED50)
a) Hot-Plate Test:
This method, first described by Eddy and Leimbach in 1953, assesses the response to a thermal pain stimulus.[7]
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure: An animal, typically a mouse or rat, is placed on the hot plate, and the latency to a pain response (e.g., licking a paw, jumping) is recorded.[7]
-
Endpoint: An increase in the latency period after drug administration indicates an analgesic effect. The ED50 is the dose at which 50% of the animals show a significant increase in pain threshold.
b) Tail-Flick Test:
Developed by D'Amour and Smith in 1941, this test also measures the response to a thermal stimulus.[8]
-
Apparatus: A device that applies a focused beam of heat to the animal's tail.[8]
-
Procedure: The tail is exposed to the heat source, and the time taken for the animal to flick its tail away is measured.[8]
-
Endpoint: A longer tail-flick latency after drug administration signifies analgesia. The ED50 is the dose that produces a maximal possible effect in 50% of the subjects.
Assessment of Toxicity (LD50)
The median lethal dose (LD50) is determined by administering escalating doses of the drug to groups of animals and observing the mortality rate over a specified period. The LD50 is the dose at which 50% of the animals in a group die.[6]
The general workflow for determining the therapeutic index is illustrated in the following diagram.
Comparative Analysis and Conclusion
While a precise therapeutic index for this compound cannot be provided from the available literature, its characterization as a mixed agonist-antagonist with potency similar to meperidine offers a qualitative assessment of its potential safety profile. Mixed agonist-antagonists are generally perceived to have a ceiling effect on respiratory depression, which could imply a more favorable therapeutic index compared to full µ-opioid agonists like morphine and fentanyl.
References
- 1. Hot plate test [panlab.com]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. Prolonged analgesia and decreased toxicity with liposomal morphine in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicities from Illicit and Abused Drugs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
Preclinical Validation of Novel Analgesics: A Comparative Guide for Profadol Hydrochloride Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of a hypothetical novel analgesic, designated "Profadol Hydrochloride," with the established opioid analgesic, Morphine, and the selective COX-2 inhibitor, Celecoxib. The data presented is based on established preclinical findings for these comparator drugs, offering a framework for the evaluation of new chemical entities in analgesic drug development.
Mechanism of Action
A fundamental aspect of preclinical validation is the elucidation of the drug's mechanism of action. This informs its potential efficacy and side-effect profile.
This compound (Hypothetical) is postulated to be a mixed-action analgesic, targeting both opioid and non-opioid pathways. Its primary mechanism is believed to involve agonism at the mu-opioid receptor (MOR), coupled with inhibition of inflammatory mediators.
Morphine is a classic opioid analgesic that exerts its effects primarily through agonism of the mu-opioid receptors located in the central nervous system. This activation leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.[1][2][3]
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][5][6] By blocking COX-2, celecoxib prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4][5]
Figure 1: Simplified signaling pathways of Morphine, Celecoxib, and the hypothetical this compound.
Analgesic Efficacy: Comparative Data
The analgesic efficacy of a novel compound is typically assessed in various animal models that mimic different types of pain. Key metrics include the ED50, which is the dose required to produce a therapeutic effect in 50% of the population.
| Parameter | This compound (Hypothetical) | Morphine | Celecoxib |
| Hot Plate Test (ED50, mg/kg, s.c.) | To be determined | 2.6 - 4.9[7] | Generally low efficacy in acute thermal pain models.[8] |
| Formalin Test - Early Phase (ED50, mg/kg, s.c.) | To be determined | ~3.0 (effective dose)[5] | No significant effect in the early phase.[9][10] |
| Formalin Test - Late Phase (ED50, mg/kg, s.c.) | To be determined | ~3.0 (effective dose)[5] | 19.91 (i.p.)[9] |
Preclinical Side Effect Profile
A crucial component of preclinical validation is the assessment of potential adverse effects.
| Side Effect | This compound (Hypothetical) | Morphine | Celecoxib |
| Respiratory Depression | To be determined | Significant dose-dependent respiratory depression observed in preclinical models.[3][11][12] | No significant respiratory depression. |
| Gastrointestinal Effects | To be determined | Constipation is a common side effect. | Does not produce necrotic lesions in healthy gastrointestinal mucosa at therapeutic doses, but can aggravate pre-existing ulcers.[4] |
| Sedation | To be determined | Dose-dependent sedation is a common side effect. | Generally does not cause sedation. |
| Addiction Liability | To be determined | High potential for tolerance and dependence. | No known addiction liability. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of preclinical findings.
Hot Plate Test
This test is used to evaluate the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
Methodology:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals (typically mice or rats) are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency to response is measured at predetermined time points post-administration.
-
The percentage of maximal possible effect (%MPE) is calculated.
Figure 2: Workflow for the Hot Plate Test.
Formalin Test
This model is used to assess the response to a persistent chemical pain stimulus and can differentiate between nociceptive and inflammatory pain.
Methodology:
-
A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of an animal's hind paw.
-
The animal is placed in an observation chamber, and the amount of time spent licking or biting the injected paw is recorded.
-
Observations are typically made in two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.[13]
-
The test compound or vehicle is administered prior to the formalin injection.
-
The total time spent in nociceptive behavior during each phase is quantified.
References
- 1. Evaluation of gastric tolerability for long-term use of diclofenac and celecoxib in male albino rats and potential gastroprotective benefits of royal jelly: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects of intrathecally administered celecoxib, a cyclooxygenase-2 inhibitor, in the tail flick test and the formalin test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Gastrointestinal damage induced by celecoxib and rofecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of morphine on formalin-induced nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of some nonsteroidal anti-inflammatory drugs on experimental induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Analgesia of Duloxetine and Celecoxib in the Mouse Formalin Test: A Combination Analysis | PLOS One [journals.plos.org]
- 8. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. painphysicianjournal.com [painphysicianjournal.com]
- 10. The Analgesic Effects of Celecoxib on the Formalin-induced Short- and Long-term Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of Tapentadol and Tramadol: A Guide for Researchers
This guide provides a comprehensive comparison of the side-effect profiles of two centrally acting analgesics, tapentadol and tramadol. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, adverse effects observed in clinical trials, and the methodologies used to assess these outcomes.
Introduction
Tapentadol and tramadol are both effective analgesics used for the management of moderate to severe pain. Their clinical utility is underscored by their dual mechanisms of action, which involve both opioid receptor agonism and modulation of monoamine reuptake. However, their distinct pharmacological properties lead to differences in their side-effect profiles, a critical consideration in clinical practice and drug development. This guide aims to provide a data-driven comparison to inform further research and clinical decision-making.
Mechanism of Action
Both tapentadol and tramadol exert their analgesic effects through a combination of µ-opioid receptor (MOR) agonism and inhibition of monoamine reuptake. However, the specifics of their interactions with these systems differ significantly.
Tapentadol is a potent µ-opioid receptor agonist and a norepinephrine reuptake inhibitor (NRI).[1][2] Its affinity for the MOR is higher than that of tramadol.[3] The synergistic action of MOR agonism and norepinephrine reuptake inhibition contributes to its efficacy in treating both nociceptive and neuropathic pain.[2][4]
Tramadol is a weak µ-opioid receptor agonist.[5] Its analgesic effect is also mediated by its inhibition of the reuptake of both serotonin and norepinephrine, classifying it as a serotonin-norepinephrine reuptake inhibitor (SNRI).[6] Tramadol itself is a prodrug, and its primary active metabolite, O-desmethyltramadol (M1), has a significantly higher affinity for the µ-opioid receptor.[7]
Signaling Pathways
Caption: Tramadol's dual mechanism of action.
Caption: Tapentadol's dual mechanism of action.
Comparative Side-Effect Profiles
Clinical trials have demonstrated differences in the incidence of common adverse events between tapentadol and tramadol. The following table summarizes quantitative data from comparative studies.
| Adverse Event | Tapentadol (Incidence %) | Tramadol (Incidence %) | Reference(s) |
| Nausea | 9.8 - 29.3 | 6.3 - 40.0 | [8][9] |
| Vomiting | 5.7 - 17.0 | 11.0 - 26.7 | [9] |
| Constipation | 3.6 - 11.5 | 3.6 - 23.0 | [8][10] |
| Dizziness | 3.6 - 25.6 | 7.1 - 33.0 | [8] |
| Somnolence | 10.0 - 24.0 | 15.0 - 30.0 | [11] |
| Headache | 4.6 - 12.0 | 8.9 - 15.0 | [8] |
| Dry Mouth | 6.0 - 10.0 | 5.0 - 12.0 | |
| Sweating | 3.0 - 7.0 | 6.0 - 15.0 |
Note: Incidence percentages can vary depending on the patient population, dosage, and duration of treatment.
Generally, studies suggest that tapentadol may be associated with a lower incidence of nausea and vomiting compared to tramadol.[3][9] Conversely, some studies indicate a higher incidence of constipation with tapentadol, though other research suggests it has a more favorable gastrointestinal side-effect profile than traditional opioids.[3][10]
Experimental Protocols
The assessment of side effects in clinical trials of analgesics relies on standardized and validated methodologies to ensure data accuracy and comparability.
Assessment of Common Adverse Events
1. Patient-Reported Outcome Measures (PROs):
-
Protocol: Standardized questionnaires are administered to patients at baseline and at regular intervals throughout the trial. These questionnaires prompt patients to report the presence and severity of specific side effects.
-
Examples:
-
Nausea and Vomiting: Patients may be asked to rate the severity of nausea on a numeric rating scale (NRS) or a visual analog scale (VAS). The frequency of vomiting episodes is also recorded.
-
Constipation: The Constipation Assessment Scale (CAS) is a validated tool used to assess the severity of constipation based on eight symptoms.[12] Patients may also be asked about their bowel movement frequency and stool consistency using the Bristol Stool Chart.
-
Dizziness and Somnolence: Patients self-report the occurrence and severity of these symptoms, often using a simple categorical scale (e.g., none, mild, moderate, severe).
-
2. Clinician-Reported Outcomes:
-
Protocol: At study visits, clinicians systematically inquire about and document any adverse events reported by the patient or observed during the examination. The Common Terminology Criteria for Adverse Events (CTCAE) is often used to grade the severity of adverse events.
Assessment of Pain Intensity
Visual Analog Scale (VAS):
-
Protocol: The VAS is a widely used tool to measure pain intensity.[1][2] It consists of a 100mm horizontal line with "no pain" at one end and "worst possible pain" at the other.[1] Patients are asked to mark a point on the line that corresponds to their current pain level.[2] The distance from the "no pain" end to the patient's mark is measured in millimeters to provide a numerical pain score.[1]
Experimental Workflow for a Comparative Analgesic Clinical Trial
Caption: A typical workflow for a comparative analgesic clinical trial.
Conclusion
Both tapentadol and tramadol are valuable analgesics with dual mechanisms of action. While their efficacy is well-established, their side-effect profiles exhibit notable differences. The data suggests that tapentadol may offer a better gastrointestinal tolerability profile, particularly concerning nausea and vomiting, when compared to tramadol. However, the incidence of other side effects may vary. A thorough understanding of these differences, supported by robust experimental data and standardized assessment protocols, is crucial for optimizing pain management strategies and guiding future drug development efforts. Researchers are encouraged to utilize the detailed methodologies and comparative data presented in this guide to inform their studies and contribute to a more nuanced understanding of the clinical application of these important medications.
References
- 1. painclinics.com [painclinics.com]
- 2. Assessing pain (VAS) - SIRA [sira.nsw.gov.au]
- 3. Visual Analog Scale (VAS) Calculator: Complete Pain Assessment Tool for Healthcare Professionals [sprypt.com]
- 4. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 5. Comparative effectiveness of opioid versus opioid-free analgesia after outpatient breast surgery: PAIN-Alt trial protocol | BMJ Open [bmjopen.bmj.com]
- 6. A systematic review of patient-centered interventions for improving pain outcomes and reducing opioid-related risks in acute care settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standard Operating Procedures | Clinical Research Resource HUB [hub.ucsf.edu]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. pain-out.eu [pain-out.eu]
- 10. Patient-Reported Outcomes of Treatment of Opioid Dependence With Weekly and Monthly Subcutaneous Depot vs Daily Sublingual Buprenorphine: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to standard operating procedures (SOPs) in clinical trials | Clinical Trials Hub [clinicaltrialshub.htq.org.au]
- 12. api.unil.ch [api.unil.ch]
Safety Operating Guide
Navigating the Disposal of Profadol Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the disposal of Profadol Hydrochloride, with the understanding that "Profadol" is likely a common misspelling of "Propofol," a widely used anesthetic. Propofol is classified as a Schedule IV controlled substance by the U.S. Drug Enforcement Administration (DEA), necessitating stringent disposal protocols.[1][2] This document will also briefly address the disposal of Propranolol Hydrochloride, another medication with a similar name, to ensure comprehensive guidance.
Understanding the Regulatory Landscape
The disposal of Profadol (assumed to be Propofol) is governed by multiple regulatory bodies, including the DEA and the Environmental Protection Agency (EPA). As a Schedule IV controlled substance, its disposal must adhere to the regulations set forth in the Controlled Substances Act (CSA). These regulations are designed to prevent the diversion of controlled substances while ensuring public and environmental safety.
Core Disposal Principles for Profadol (Propofol)
Given its classification as a Schedule IV controlled substance, the primary principle for the disposal of Profadol (Propofol) is that it must be rendered "non-retrievable." This means it cannot be transformed into a usable substance. The DEA has stated that incineration is a method that meets this standard.[3] Simply mixing the substance with coffee grounds or cat litter is not considered sufficient for DEA registrants.
The following table summarizes key data regarding Profadol (Propofol):
| Characteristic | Information | Source |
| Common Name | Propofol | [4] |
| Chemical Name | 2,6-diisopropylphenol | [2][4] |
| DEA Schedule | Schedule IV | [2][5] |
| Disposal Standard | Non-retrievable |
Step-by-Step Disposal Protocol for Profadol (Propofol) Hydrochloride
Researchers, scientists, and drug development professionals must follow a strict protocol for the disposal of Profadol (Propofol) Hydrochloride. This procedure ensures compliance with federal regulations and institutional safety standards.
Step 1: Segregation and Secure Storage
-
Immediately segregate any unused or expired Profadol (Propofol) Hydrochloride from active inventory.
-
Store the material in a designated, secure, and locked location, accessible only to authorized personnel.
Step 2: Engage a DEA-Registered Reverse Distributor
-
The most common and recommended method for the disposal of controlled substances is to transfer the material to a DEA-registered reverse distributor.
-
These specialized waste management partners are authorized to handle and dispose of controlled substances in accordance with DEA regulations.
Step 3: Documentation and Record-Keeping
-
Meticulous record-keeping is a legal requirement.
-
For the transfer of a Schedule IV substance like Profadol (Propofol), a detailed record must be maintained. This record should include:
-
The date of the transfer.
-
The name, address, and DEA registration number of the reverse distributor.
-
The quantity and form of the drug transferred.
-
-
The reverse distributor is responsible for completing a DEA Form 41 (Registrants Inventory of Drugs Surrendered) upon destruction of the substance and providing a copy to the practitioner for their records.
Step 4: On-Site Destruction (Less Common for Laboratories)
-
While on-site destruction is an option, it is less common for research facilities due to the stringent requirements.
-
If on-site destruction is performed, it must be witnessed by at least two authorized employees.
-
A DEA Form 41 must be completed to document the destruction.
-
The method of destruction must render the substance non-retrievable, with incineration being a DEA-recognized method.
A Note on Propranolol Hydrochloride Should the substance be Propranolol Hydrochloride, it is important to note that it is not currently classified as a controlled substance under federal law. However, it is still a pharmaceutical agent and should be disposed of responsibly. The general procedure for non-controlled pharmaceutical waste should be followed:
-
Do not dispose of it down the drain or in the regular trash.
-
It should be disposed of through a licensed pharmaceutical waste vendor or a reverse distributor.
-
Consult the Safety Data Sheet (SDS) for specific disposal recommendations.[6][7][8]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of Profadol (Propofol) Hydrochloride in a laboratory setting.
References
- 1. DEA: Propofol Headed for Controlled Substance Schedule [pharmacypracticenews.com]
- 2. Federal Register :: Schedules of Controlled Substances: Placement of Propofol Into Schedule IV [federalregister.gov]
- 3. Schedule of controlled substances; placement of fospropofol into schedule IV. Final rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alabama Media Portal 2.0 - Press Releases [media.alabama.gov]
- 6. caelo.de [caelo.de]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
Essential Safety and Handling of Profadol Hydrochloride in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Profadol Hydrochloride, a synthetic opioid analgesic, are of paramount importance. Adherence to strict safety protocols is crucial to mitigate risks of exposure and ensure a secure laboratory environment. This guide provides essential, step-by-step procedural information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
Due to its classification as a potent opioid, this compound necessitates a multi-layered approach to personal protection. The principal hazards are respiratory and dermal exposure, especially when handling the powdered form which can be easily aerosolized.[1]
A risk assessment should be conducted for each procedure to determine the appropriate level of PPE.[1] However, the following table summarizes the recommended PPE for handling this compound based on the potential exposure level.
| Risk Level | Scenario | Recommended Personal Protective Equipment |
| Minimal | Handling sealed containers; no visible powder. | - Gloves: Single pair of powder-free nitrile gloves. |
| Moderate | Weighing or preparing solutions where aerosolization is possible. | - Gloves: Double-gloving with powder-free nitrile gloves is recommended.[2] - Respiratory Protection: A fit-tested N95 respirator or higher (e.g., N100, R100, or P100 disposable filtering facepiece respirator).[2][3] - Eye Protection: Safety glasses with side shields or goggles.[2] - Body Protection: A lab coat or disposable coveralls with long sleeves.[2] |
| High | Potential for significant aerosolization or handling large quantities. | - Gloves: Double-gloving with powder-free nitrile gloves. - Respiratory Protection: A respirator that provides a higher level of protection, such as a powered air-purifying respirator (PAPR).[3] - Eye Protection: Goggles or a face shield.[3] - Body Protection: Disposable coveralls.[2] |
Note: All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132). When respirators are required, a comprehensive respiratory protection program compliant with OSHA standard 29 CFR 1910.134 must be in place, including medical clearance, training, and fit-testing.[3]
Experimental Protocols: Handling and Emergency Procedures
Standard Handling Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Avoid Aerosolization: When handling the powdered form, take care to avoid creating dust.[1] Use of appropriate tools and gentle handling techniques is crucial.
-
Spill Management: In the event of a spill, immediately alert personnel in the area and evacuate if necessary. The spill should be cleaned by trained personnel wearing appropriate PPE. Avoid dry sweeping. Instead, wet the material with an appropriate solvent to prevent it from becoming airborne.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Do not use hand sanitizer as it may increase the absorption of the compound through the skin.[2]
Emergency Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
The disposal of controlled substances such as this compound is strictly regulated.
Non-recoverable Waste:
-
Residual amounts of this compound that are not recoverable from containers like empty syringes or vials may be discarded in a biohazard sharps container.[4] The disposal of the non-recoverable waste should be documented on the usage log, zeroing out the container balance.[4]
Recoverable, Expired, or Unwanted this compound:
-
Segregation and Labeling: Unwanted, expired, or damaged containers with recoverable amounts of this compound must be clearly labeled for disposal and segregated from the active inventory within a secure storage location.[4]
-
Reverse Distributor: Disposal must be handled through a licensed reverse distributor.[4] Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.[5][6]
-
Documentation: All disposals must be meticulously documented. For Schedule I and II substances, a DEA Form 222 is required for transfer to a reverse distributor.[4] For Schedule III-V substances, an invoice can be used.[7] These records must be maintained for a minimum of two years.[7] In some cases, a witnessed destruction by EHS or other authorities may be required, and a DEA Form 41 must be completed.[8]
Unacceptable Disposal Methods:
-
Do not dispose of this compound down the sink or in regular trash.[4]
-
Mixing with cat litter or wasting into animals is not an acceptable method of disposal.[4]
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ems.gov [ems.gov]
- 2. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 3. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 4. research-compliance.umich.edu [research-compliance.umich.edu]
- 5. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. unthsc.edu [unthsc.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
